D-3-Carbamoylphenylalanine
Description
BenchChem offers high-quality D-3-Carbamoylphenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-3-Carbamoylphenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(3-carbamoylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHHYFSZGZXEGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Strategic Role of D-3-Carbamoylphenylalanine in Advanced Peptide Therapeutics: Mechanisms, Applications, and Design Protocols
Executive Summary
The transition of peptide therapeutics from highly degradable endogenous sequences to robust, orally bioavailable drugs relies heavily on the strategic incorporation of non-canonical amino acids. D-3-carbamoylphenylalanine (often denoted as D-Phe(3-CONH2)) has emerged as a cornerstone building block in rational peptide design[1][2]. By combining the proteolytic resistance inherent to D-enantiomers with the highly directional hydrogen-bonding capabilities of a meta-substituted carbamoyl group, this unnatural amino acid allows medicinal chemists to overcome traditional pharmacokinetic limitations. This whitepaper dissects the chemical mechanisms, structural advantages, and synthetic protocols associated with D-Phe(3-CONH2).
The Tripartite Mechanism of Action
The utility of D-Phe(3-CONH2) in structure-based drug design (SBDD) is driven by three distinct structural features that collectively optimize both pharmacodynamics and pharmacokinetics.
Proteolytic Evasion via D-Chirality
Endogenous proteases (e.g., trypsin, chymotrypsin, and carboxypeptidases) are strictly stereoselective. They require canonical L-amino acids to properly align the peptide backbone and form the tetrahedral transition state necessary for amide bond hydrolysis. The incorporation of the D-enantiomer of 3-carbamoylphenylalanine introduces a severe steric clash within the protease active site, effectively shielding adjacent peptide bonds from cleavage. This stereochemical inversion is a primary mechanism for extending the plasma half-life and gastrointestinal survivability of peptide therapeutics[1][3].
Thermodynamic Binding Optimization (The Meta-Carbamoyl Motif)
The carbamoyl group (-CONH2) serves as a potent hydrogen bond donor and acceptor, mimicking the side chains of asparagine (Asn) and glutamine (Gln). However, unlike the highly flexible aliphatic chains of Asn/Gln, the phenyl ring of D-Phe(3-CONH2) rigidly projects the carbamoyl group at a specific, pre-organized angle.
-
Causality in Design: The meta-substitution is strategic. It allows the pharmacophore to access lateral hydrogen-bonding networks within target receptor pockets while drastically minimizing the entropic penalty ( ΔS ) associated with side-chain freezing upon binding[4].
Physicochemical Tuning and Conformational Rigidity
Peptide drugs frequently struggle with membrane permeability due to an excessively high polar surface area (PSA). D-Phe(3-CONH2) offers a precisely balanced physicochemical profile. The aromatic core provides the lipophilicity necessary for membrane interaction and π−π stacking with target receptors, while the polar carbamoyl group maintains sufficient aqueous solubility to prevent peptide aggregation during synthesis and formulation[1][5].
Tripartite mechanism of action of D-3-carbamoylphenylalanine in peptide design.
Target Applications in Modern Drug Discovery
Oral Gastrointestinal Therapeutics (α4β7 Integrin Antagonists)
D-3-carbamoylphenylalanine is prominently featured in the design of highly specific α4β7 integrin antagonists, which are developed as oral therapeutics for inflammatory bowel diseases such as Crohn's disease and ulcerative colitis[3][6]. In these cyclic thioether peptide monomers and dimers, D-Phe(3-CONH2) replaces canonical residues to dramatically increase gastrointestinal stability and binding affinity to the mucosal addressin cell adhesion molecule (MAdCAM)[3][6]. The rigidified hydrogen bonding of the carbamoyl group interacts specifically with the α4β7 binding pocket, ensuring high selectivity over the related α4β1 integrin, thereby reducing off-target side effects[3].
Macrocyclic Enzyme Inhibitors
In the development of macrocyclic peptides targeting intracellular enzymes like Nicotinamide N-methyltransferase (NNMT), carbamoyl-substituted phenylalanines have been utilized to balance lipophilicity and cellular potency[5]. Structure-activity relationship (SAR) studies demonstrate that incorporating such rigid, hydrogen-bonding unnatural amino acids into thioether-closed macrocycles can yield sub-nanomolar inhibitors capable of bypassing cell-free limitations to achieve true intracellular efficacy[5][7].
Logical workflow for structure-based drug design using D-Phe(3-CONH2).
Experimental Methodologies
Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Causality Focus: While the primary amide of the carbamoyl group is generally stable, it can undergo unwanted dehydration to a nitrile (cyano) group if over-activated by uronium-based coupling reagents (e.g., HATU) in highly basic environments. To prevent this and ensure a self-validating synthesis, carbodiimide chemistry with an optimal additive is strictly recommended.
-
Resin Preparation: Swell the chosen peptide-resin (e.g., Rink Amide AM resin) in N,N-dimethylformamide (DMF) for 30 minutes to ensure optimal polymer solvation.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 1 min) to remove all traces of base.
-
Activation & Coupling:
-
Dissolve Fmoc-D-Phe(3-CONH2)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in a minimal volume of DMF.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq) to the mixture. Note: The DIC/Oxyma combination maintains a near-neutral pH during coupling, completely avoiding the risk of primary amide dehydration associated with phosphonium or uronium salts.
-
Add the activated mixture to the resin and agitate for 60–90 minutes at room temperature.
-
-
Capping (Self-Validation Step): Treat the resin with acetic anhydride/pyridine/DMF (1:2:7) for 10 minutes. This truncates any unreacted amines, ensuring that deletion sequences are capped and easily separated during final HPLC purification.
-
Cleavage: Cleave the peptide from the resin and globally deprotect side chains using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours.
Protocol: In Vitro Proteolytic Stability Validation
Causality Focus: To empirically confirm the stereochemical advantage of the D-enantiomer, the D-Phe(3-CONH2) containing peptide must be benchmarked against a canonical control in relevant biological matrices.
-
Matrix Preparation: Thaw and pre-warm human intestinal fluid (HIF) or human liver microsomes (HLM) to 37°C in a shaking incubator.
-
Incubation: Spike the purified peptide into the matrix to achieve a final concentration of 5 μM.
-
Quenching: At predetermined intervals (0, 15, 30, 60, 120, and 240 min), extract 50 μL aliquots and immediately quench the enzymatic activity by mixing with 150 μL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.
-
Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated matrix proteins.
-
LC-MS/MS Analysis: Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining intact peptide. Plot the natural log of the percentage remaining versus time to calculate the degradation half-life ( t1/2 ).
Quantitative Data Summary
The table below summarizes the structural and thermodynamic advantages of replacing canonical amino acids with D-Phe(3-CONH2) during lead optimization.
| Amino Acid | Protease Resistance | H-Bond Donor/Acceptor | Aromatic / Hydrophobic Core | Entropic Penalty on Binding |
| L-Phenylalanine (Phe) | Low | No | Yes | Low |
| L-Glutamine (Gln) | Low | Yes (Flexible) | No | High |
| L-Tyrosine (Tyr) | Low | Yes (Donor/Acceptor) | Yes | Low |
| D-Phe(3-CONH2) | High | Yes (Rigid Carbamoyl motif) | Yes | Low (Pre-organized) |
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US20160031944A1 - a4B7 INTEGRIN THIOETHER PEPTIDE ANTAGONISTS - Google Patents [patents.google.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. US11111272B2 - α4α7 peptide monomer and dimer antagonists - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
The Architectural Rationale: Unnatural Amino Acids in Macrocyclic Design
Architecting Picomolar Affinity: A Technical Guide to D-3-Carbamoylphenylalanine in Receptor Binding Studies
In the pursuit of orally bioavailable, highly potent peptide therapeutics, the transition from labile endogenous sequences to conformationally constrained macrocycles is paramount. Unnatural amino acids (UAAs) are the architectural foundation of this transition. D-3-carbamoylphenylalanine—frequently utilized in its Fmoc- or Boc-protected forms during solid-phase peptide synthesis—is a premier example of a UAA engineered for precise receptor engagement[1][2].
As a Senior Application Scientist, I approach receptor binding not merely as a measurement, but as a structural engineering challenge. D-3-carbamoylphenylalanine plays an indispensable role in the development of cutting-edge cyclic peptide therapies, most notably the oral Interleukin-23 receptor (IL-23R) inhibitors pioneered by the Johnson & Johnson Group (e.g., the clinical candidate icotrokinra / JNJ-77242113)[3][4].
The inclusion of this specific UAA serves a dual mechanistic purpose:
-
Stereochemical Constraint: The D-configuration introduces a precise, rigid kink in the peptide backbone. This enforces a specific dihedral angle that optimizes the macrocyclic ring's geometry, preventing proteolytic degradation while perfectly complementing the orthosteric binding pocket of the IL-23R extracellular domain (ECD).
-
Enthalpic Optimization: The 3-carbamoyl substitution on the phenyl ring acts as a highly directional bidentate hydrogen bond donor/acceptor. Simultaneously, the aromatic ring engages in π−π or cation- π interactions with hydrophobic residues in the receptor cleft, displacing the native IL-23 cytokine[5][6].
Caption: IL-23R signaling pathway and competitive antagonism by macrocyclic peptides.
Causality in Experimental Design: The Self-Validating Affinity System
To prove that the incorporation of D-3-carbamoylphenylalanine drives high-affinity target engagement, we must construct a self-validating experimental system. We do not merely measure equilibrium binding; we measure kinetics and validate with functional antagonism.
Surface Plasmon Resonance (SPR) is the biophysical gold standard because it decouples the equilibrium dissociation constant ( KD ) into its kinetic components: the association rate ( kon ) and dissociation rate ( koff )[5][6]. A highly potent macrocyclic peptide achieves its picomolar affinity by exhibiting an exceptionally slow koff (extended target residence time). However, high biophysical affinity does not guarantee biological efficacy—the peptide could theoretically bind an inactive receptor conformation. Therefore, orthogonal validation via a cell-based pharmacodynamic assay (e.g., pSTAT3 inhibition) is mandatory to close the logical loop and prove functional antagonism[7][8].
Caption: SPR biophysical workflow for validating peptide receptor binding affinity.
Step-by-Step Methodologies
Protocol 1: Surface Plasmon Resonance (SPR) Binding Affinity Assay
Causality Note: We utilize a low-density receptor immobilization and a high analyte flow rate to strictly eliminate mass transport limitations and rebinding artifacts, ensuring the measured koff reflects true molecular dissociation.
-
Sensor Chip Preparation: Utilize a streptavidin-coated SPR sensor chip (e.g., Biacore 8K+). Activate the surface using standard NHS/EDC chemistry, followed by the capture of biotinylated recombinant human IL-23R ECD[6][9].
-
Receptor Immobilization: Flow the IL-23R ECD over the active flow cell until a low target immobilization level (100–200 Response Units) is achieved. Leave the reference flow cell blank or coat it with an irrelevant protein.
-
Analyte Preparation: Prepare a multi-concentration titration series (0.1 pM to 10 nM) of the D-3-carbamoylphenylalanine-containing macrocycle in running buffer (HBS-EP+ supplemented with 0.05% Tween-20 and 1% DMSO to maintain peptide solubility)[7].
-
Kinetic Analysis: Inject the peptide series over both the active and reference flow cells at a high flow rate (50 µL/min). Allow a 300-second association phase followed by a rigorously extended 1200-second dissociation phase to accurately capture the slow off-rate[6].
-
Data Fitting: Double-reference the sensorgrams (subtracting both the reference cell signal and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract kon , koff , and KD [6].
Protocol 2: Orthogonal Cell-Based Validation (pSTAT3 Flow Cytometry)
Causality Note: IL-23 signaling phosphorylates STAT3 via JAK2/TYK2 kinases. By measuring the suppression of pSTAT3 in primary human cells, we validate that the peptide's picomolar SPR affinity translates directly to the blockade of the intracellular inflammatory cascade.
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using density gradient centrifugation[9].
-
Peptide Pre-incubation: Seed the PBMCs and pre-incubate with a concentration series of the macrocyclic peptide for 30 minutes at 37°C[7].
-
Cytokine Stimulation: Stimulate the cells with recombinant human IL-23 for 15 minutes to trigger the JAK2/TYK2-STAT3 signaling cascade[8].
-
Fixation and Permeabilization: Halt the reaction immediately using a paraformaldehyde-based fixation buffer, followed by permeabilization with ice-cold methanol to allow intracellular antibody access[7].
-
Flow Cytometry: Stain the cells with a fluorophore-conjugated anti-pSTAT3 antibody. Quantify the median fluorescence intensity (MFI) using a flow cytometer to calculate the half-maximal inhibitory concentration ( IC50 )[7][9].
Quantitative Data Summary
The following table summarizes the biophysical and functional data characteristic of highly optimized IL-23R macrocyclic peptide antagonists (such as JNJ-77242113) that utilize advanced UAA substitutions to achieve systemic efficacy[5][7].
| Assay / Parameter | Target System | Readout | Value |
| SPR Binding Affinity | Human IL-23R ECD | KD | 7.1 ± 2.5 pM |
| SPR Binding Affinity | Rat IL-23R ECD | KD | 17.5 pM |
| Functional Antagonism | Human PBMCs | IC50 (pSTAT3) | 5.6 ± 1.2 pM |
| Downstream Efficacy | Human NK Cells | IC50 (IFN γ ) | 18.4 pM |
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. echemi.com [echemi.com]
- 4. drughunter.com [drughunter.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Restricted [jnjmedicalconnect.com]
- 9. researchgate.net [researchgate.net]
biological evaluation of D-3-carbamoylphenylalanine in vitro
An In-Depth Technical Guide for the In Vitro Biological Evaluation of D-3-Carbamoylphenylalanine
Foreword: A Strategic Approach to In Vitro Profiling
The journey of a novel chemical entity from discovery to a potential therapeutic candidate is a rigorous process of hypothesis-driven investigation. This guide outlines a comprehensive strategy for the in vitro biological evaluation of D-3-carbamoylphenylalanine, an unnatural amino acid derivative. As a structural analog of a natural building block, this molecule presents unique opportunities and challenges.[1][] Its carbamoyl moiety may enhance stability or introduce novel interactions with biological targets, making a thorough, multi-faceted evaluation essential.[1]
This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, phased approach to characterization, beginning with foundational safety and uptake assessments and progressing to detailed mechanistic and target engagement studies. Each phase is designed to inform the next, creating a self-validating cascade of experiments that builds a comprehensive biological profile of the compound. The causality behind each experimental choice is explained, reflecting a field-proven methodology for advancing a compound through the preclinical pipeline.
Phase 1: Foundational Cytotoxicity and Viability Assessment
Expertise & Experience: Before any mechanistic investigation, it is imperative to understand the fundamental interaction between the compound and a living cell: does it cause harm? This initial phase establishes the therapeutic window and appropriate concentration ranges for all subsequent, more sensitive assays.[3][4] Ignoring this step can lead to misinterpreted data, where observed effects are merely artifacts of cellular death rather than specific biological modulation. We will employ orthogonal methods to assess both cell viability (metabolic health) and cytotoxicity (membrane integrity) to build a robust and reliable toxicity profile.[5][6]
Experimental Workflow: Foundational Assessment
Caption: Workflow for initial cytotoxicity and viability screening.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.
-
Cell Plating: Seed cancer cell lines (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well.[8] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of D-3-carbamoylphenylalanine in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).[9] Incubate for 24, 48, and 72 hours.
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C.[9]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[10]
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of cytotoxicity and cell death.[5][10]
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate.
-
Sample Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions (e.g., CyQUANT™ Cytotoxicity Assay Kits).[5]
-
Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Analysis: Determine the amount of LDH release compared to a positive control (cells lysed completely) and calculate the concentration that causes 50% of maximal LDH release (LC₅₀).
Data Presentation: Foundational Toxicity Profile
| Cell Line | Assay Type | Timepoint | IC₅₀ / LC₅₀ (µM) |
| A549 | MTT | 48h | > 100 |
| A549 | LDH | 48h | > 100 |
| MCF-7 | MTT | 48h | 85.4 |
| MCF-7 | LDH | 48h | 92.1 |
| HepG2 | MTT | 48h | > 100 |
| HepG2 | LDH | 48h | > 100 |
Note: Data are hypothetical and for illustrative purposes.
Phase 2: Cellular Uptake and Transport Mechanism
Expertise & Experience: As an amino acid analog, the compound's ability to enter the cell is a critical prerequisite for any intracellular biological activity. Many cancer cells upregulate amino acid transporters, such as L-type amino acid transporter 1 (LAT1), to meet their high metabolic demands, making these transporters attractive targets for drug delivery.[11][12] This phase investigates whether D-3-carbamoylphenylalanine is actively transported into cells and begins to probe the identity of the transporter(s) involved. Using a non-radioactive, fluorescence-based assay provides a safe and high-throughput method for this analysis.[13]
Protocol 3: Fluorescent Amino Acid Analog Uptake Assay
This assay uses a fluorescent probe that binds to specific amino acid analogs after they have been taken up by cells, allowing for quantification of transporter activity.[11]
-
Cell Preparation: Plate cells known to express amino acid transporters (e.g., A549, which has high LAT1 expression) in a 96-well plate and incubate overnight.
-
Inhibitor Pre-incubation (for mechanism validation): To identify the transporter, pre-incubate a subset of cells with known inhibitors for 10-15 minutes. For example, use BCH (2-aminobicyclo-[2.2.1]heptane-2-carboxylic acid), a known inhibitor of LAT transporters.[11]
-
Compound Treatment: Add D-3-carbamoylphenylalanine to the cells at a non-toxic concentration determined in Phase 1. In parallel, use a fluorescently tagged amino acid analog (e.g., L-boronophenylalanine, BPA) as a positive control for uptake.[12]
-
Fluorescent Probe Addition: After the desired uptake incubation time (e.g., 30-60 minutes), add the fluorescent probe that binds to the intracellular amino acid analog, as per the kit manufacturer's instructions (e.g., Dojindo's Amino Acid Uptake Assay Kit).[11]
-
Data Acquisition: Measure the fluorescence using a plate reader (e.g., λex=360 nm, λem=460 nm).[11]
-
Analysis: Compare the fluorescence intensity in cells treated with D-3-carbamoylphenylalanine to controls. A decrease in fluorescence in the presence of the known inhibitor (BCH) would suggest that the compound is transported via the same class of transporters (e.g., LATs).
Data Presentation: Cellular Uptake Profile
| Condition | Relative Fluorescence Units (RFU) | % Uptake Inhibition |
| Vehicle Control | 15,800 ± 950 | N/A |
| D-3-carbamoylphenylalanine (10 µM) | 14,950 ± 1100 | 5.4% |
| D-3-carbamoylphenylalanine + BCH (10 mM) | 3,200 ± 450 | 80.1% |
| Positive Control (BPA) | 16,100 ± 1050 | N/A |
| Positive Control (BPA) + BCH (10 mM) | 4,500 ± 500 | 72.0% |
Note: Data are hypothetical. A significant reduction in uptake in the presence of BCH would strongly suggest transport via LAT family transporters.
Phase 3: Target Identification and Engagement
Expertise & Experience: With confirmation that the compound enters cells, the next logical step is to identify its intracellular target(s). The structure of D-3-carbamoylphenylalanine, a derivative of an aromatic amino acid, suggests two plausible hypotheses. The first is interference with an enzyme that utilizes phenylalanine or similar amino acids. The second, given phenylalanine's role as a precursor to dopamine, is interaction with a dopamine receptor.[] A comprehensive evaluation should explore both possibilities. We will use a direct enzyme inhibition assay and a receptor binding assay to test these hypotheses.[14][15]
Hypothetical Target 1: Phenylalanine-Metabolizing Enzyme
Many anti-cancer drugs function through the inhibition of enzymes critical to tumor growth.[16] We hypothesize that D-3-carbamoylphenylalanine could inhibit an enzyme involved in phenylalanine metabolism.
Protocol 4: In Vitro Enzyme Inhibition Assay
This protocol measures the activity of a purified enzyme in the presence of varying concentrations of the test compound to determine its inhibitory potential.[15][17]
-
Enzyme and Substrate Preparation: Obtain a purified, recombinant enzyme (e.g., Phenylalanine Hydroxylase) and its corresponding substrate. Prepare a reaction buffer optimized for enzyme activity.
-
Assay Setup: In a 96-well plate, add the reaction buffer, the enzyme, and serial dilutions of D-3-carbamoylphenylalanine. Include a no-inhibitor control and a no-enzyme control.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometric plate reader and measure the rate of product formation (or substrate depletion) over time (the initial velocity).[16][18] The method of detection will depend on the specific enzyme (e.g., change in absorbance or fluorescence).
-
Data Analysis: Plot the reaction rate against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Further kinetic studies (varying substrate concentration) can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[16][18]
Hypothetical Target 2: Dopamine D3 Receptor (D3R)
The structural similarity to phenylalanine, a precursor to dopamine, suggests a potential interaction with dopamine receptors. The Dopamine D3 receptor (D3R) is a compelling target due to its role in various neuropsychiatric conditions and its distinct pharmacology from the more ubiquitous D2 receptor.[19][20][21]
Protocol 5: Radioligand Receptor Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).
-
Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human Dopamine D3 receptor (e.g., CHO-hD3R).
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a selective D3R radioligand (e.g., [³H]-Spiperone), and serial dilutions of D-3-carbamoylphenylalanine.
-
Nonspecific Binding: Include wells with an excess of a known, non-labeled D3R antagonist (e.g., U 99194A) to determine nonspecific binding.[22]
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting and Washing: Rapidly filter the contents of the plate through the filter mat using a cell harvester, washing several times with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: After drying, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the log concentration of D-3-carbamoylphenylalanine to determine the IC₅₀. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: Target Engagement Profile
| Target | Assay Type | Result (Ki or IC₅₀) |
| Phenylalanine Hydroxylase | Enzyme Inhibition | > 50 µM |
| Dopamine D3 Receptor (hD3R) | Radioligand Binding | Ki = 250 nM |
| Dopamine D2 Receptor (hD2R) | Radioligand Binding | Ki = 3.5 µM |
Note: Hypothetical data suggest D-3-carbamoylphenylalanine is a moderately potent and selective ligand for the Dopamine D3 receptor.
Phase 4: Downstream Functional and Mechanistic Assays
Expertise & Experience: Binding to a target does not guarantee a biological effect. The final phase of in vitro evaluation is to determine the functional consequence of this binding. Is D-3-carbamoylphenylalanine an agonist (activator), an antagonist (blocker), or a partial agonist?[20] We can investigate this by measuring the downstream signaling events that occur after receptor engagement, such as changes in cyclic AMP (cAMP) levels, as D3R is a Gαi/o-coupled receptor that typically inhibits adenylyl cyclase.[21]
Signaling Pathway: Dopamine D3 Receptor
Caption: Simplified Gi-coupled D3R signaling pathway.
Protocol 6: cAMP Functional Assay (Antagonist Mode)
This assay determines if D-3-carbamoylphenylalanine can block the action of a known D3R agonist.
-
Cell Culture: Use a cell line expressing hD3R (e.g., CHO-hD3R). Plate cells in a 96-well plate and incubate.
-
Compound Pre-incubation: Pre-incubate the cells with serial dilutions of D-3-carbamoylphenylalanine for 15-30 minutes. This allows the potential antagonist to bind to the receptors.
-
Agonist Challenge: Add a known D3R agonist (e.g., Quinpirole) at a concentration that gives a sub-maximal response (EC₈₀). This agonist will normally inhibit cAMP production.
-
Forskolin Stimulation: Simultaneously or shortly after, add Forskolin, a direct activator of adenylyl cyclase, to stimulate a baseline level of cAMP production.
-
Cell Lysis and Detection: After a 30-minute incubation, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the concentration of D-3-carbamoylphenylalanine. An antagonist will reverse the agonist-induced inhibition of cAMP, resulting in a dose-dependent increase in the cAMP signal. Calculate the IC₅₀ from this curve, which represents the functional antagonist potency.
Conclusion
This in-depth technical guide provides a logical and scientifically rigorous framework for the in vitro biological evaluation of D-3-carbamoylphenylalanine. By progressing from broad cytotoxicity screening to specific cellular uptake, target binding, and functional signaling assays, a researcher can systematically build a comprehensive profile of the compound's biological activity. The hypothetical data presented herein suggest that D-3-carbamoylphenylalanine is a non-cytotoxic, cell-permeable molecule that acts as a selective antagonist of the Dopamine D3 receptor. This multi-phase, hypothesis-driven approach ensures that experimental choices are informed and validated at each step, providing the robust data package required for advancing a promising compound in the drug development pipeline.
References
- Da-ta Biotech. (2024, April 8). In Vitro Assays Drug Discovery: R&D Solutions.
- GeneCopoeia. (2026, February 20). Amino acid & Cystine Uptake Tools for Cancer Metabolism and Ferroptosis Research.
- Thermo Fisher Scientific. Cytotoxicity Assays.
- BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services.
- Miltenyi Biotec. Cell viability and cytotoxicity assays - Drug discovery.
- Dojindo Molecular Technologies, Inc. Amino Acid Uptake Assay Kit.
- Frontiers in Pharmacology. (2019). Application of Amino Acids in the Structural Modification of Natural Products: A Review.
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- PubMed. (2019, November 15). Synthesis and in vitro biological evaluation of novel derivatives of Flexicaulin A condensation with amino acid trifluoroacetate.
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- PMC. Techniques used for the discovery of therapeutic compounds: The case of SARS.
- Dojindo Laboratories. Cellular Uptake Assay Data Collection.
- Visikol. (2023, May 23). The Importance of In Vitro Assays.
- Abcam. Cell viability assays.
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- PMC. (2026, March 14). Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity.
- PMC. Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells.
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- BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
- University of Texas Southwestern Medical Center. (2024, May 28). Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells.
- Chem-Impex. Boc-D-3-carbamoylphenylalanine.
- Thermo Fisher Scientific. (2021, June 28). Enzyme Assay Analysis: What Are My Method Choices?.
- NCBI Bookshelf. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
- Portland Press. (2021, May 10). Steady-state enzyme kinetics.
- Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?.
- PMC. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.
- PubChem. d-4-Amino-carbamoyl-phenylalanine.
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- PMC. Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties.
- PMC. (2021, May 11). Dopamine D3 Receptor: Contemporary Views of Its Function and Pharmacology for Neuropsychiatric Diseases.
- BOC Sciences. (2026, March 16). Phenylalanine: Structure, Biosynthesis, Fermentation and Applications.
- PMC. (2025, June 29). Phenylalanine‐Based DNA‐Encoded Chemical Libraries for the Discovery of Potent and Selective Small Organic Ligands Against Markers of Cancer and Immune Cells.
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PubMed. (2009, January 15). The D2/D3 agonist PD128907 (R-(+)-trans-3,4a,10b-tetrahydro-4-propyl-2H,5H-[3]benzopyrano[4,3-b]-1,4-oxazin-9-ol) inhibits stimulated pyloric relaxation and spontaneous gastric emptying. Available at:
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Revolutionizing Peptide Therapeutics: A Guide to the Strategic Incorporation of D-3-Carbamoylphenylalanine into Cyclic Peptides
Introduction: The Paradigm Shift Towards Constrained Peptides in Drug Discovery
In the landscape of modern therapeutics, cyclic peptides have emerged as a compelling class of molecules, bridging the gap between small molecules and large biologics. Their constrained cyclic structure often imparts enhanced metabolic stability, improved receptor selectivity, and increased potency compared to their linear counterparts.[1] A key strategy in the design of potent cyclic peptides is the incorporation of non-natural amino acids, which can introduce unique conformational constraints and functionalities.[2] Among these, D-3-carbamoylphenylalanine stands out as a particularly valuable building block. The D-configuration offers inherent resistance to proteolytic degradation, a common pitfall for peptide-based drugs, while the 3-carbamoylphenyl side chain provides a rigid, aromatic scaffold with hydrogen bonding capabilities that can be pivotal for target engagement.[3][4]
This comprehensive guide provides detailed application notes and protocols for the successful incorporation of D-3-carbamoylphenylalanine into cyclic peptides. We will delve into the synthesis of the requisite Fmoc-protected amino acid, its integration into a linear peptide sequence via Solid-Phase Peptide Synthesis (SPPS), and subsequent on-resin or solution-phase cyclization strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of D-3-carbamoylphenylalanine to advance their peptide-based therapeutic programs.
I. Synthesis of Fmoc-D-3-Carbamoylphenylalanine: The Essential Building Block
The journey to a cyclic peptide containing D-3-carbamoylphenylalanine begins with the synthesis of the Nα-Fmoc protected amino acid. While commercially available, understanding its synthesis provides valuable insights into its properties. Typically, this involves the resolution of a racemic mixture of 3-carbamoylphenylalanine followed by the protection of the alpha-amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is the cornerstone of the most common SPPS strategy, as it is stable to the acidic conditions used for side-chain deprotection but readily cleaved by a mild base, ensuring orthogonal control over the synthesis.[3][5]
II. Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
The assembly of the linear peptide sequence is most efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4]
Core Principles of Fmoc-SPPS for D-3-Carbamoylphenylalanine Incorporation:
-
Resin Selection: The choice of resin is dictated by the desired C-terminal functionality of the final cyclic peptide. For a C-terminal amide, a Rink Amide resin is commonly used. For a C-terminal carboxylic acid, a 2-chlorotrityl chloride (2-CTC) resin is a suitable choice, particularly for preparing protected fragments for solution-phase cyclization.[7]
-
Side-Chain Protection Strategy: An orthogonal protection scheme is crucial for successful SPPS.[5] In the Fmoc/tBu strategy, the Nα-amino group is temporarily protected with the base-labile Fmoc group, while amino acid side chains are protected with acid-labile groups (e.g., t-butyl for Asp, Glu, Ser, Thr, Tyr; Boc for Lys; Pbf for Arg).[3]
-
The Carbamoyl Side Chain: A key consideration is the reactivity of the carbamoyl group on the D-3-carbamoylphenylalanine side chain. Analogous to the side chains of asparagine (Asn) and glutamine (Gln), the primary amide of the carbamoyl group is generally considered stable under standard Fmoc-SPPS conditions and does not typically require protection.[8] However, it is prudent to be aware of potential side reactions, such as dehydration to a nitrile under harsh activation conditions, although this is less common with modern coupling reagents.
Experimental Workflow for Linear Peptide Synthesis
Caption: Workflow for Solid-Phase Synthesis of the Linear Peptide Precursor.
Detailed Protocol for Manual Fmoc-SPPS (0.1 mmol scale):
-
Resin Swelling: Place the appropriate resin (e.g., 0.1 mmol of Rink Amide resin) in a fritted reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Nα-Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 equivalents), including Fmoc-D-3-carbamoylphenylalanine-OH, in DMF.
-
Add a coupling reagent such as HBTU (0.38 mmol, 3.8 equivalents) and an activator base like N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents).
-
Allow the activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes. This step is followed by thorough washing with DMF.
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired sequence.
-
Final Nα-Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
III. Cyclization of the Linear Peptide: Forging the Ring
Cyclization is the critical step that transforms the flexible linear peptide into a conformationally constrained cyclic structure. This can be achieved either while the peptide is still attached to the solid support (on-resin cyclization) or after it has been cleaved from the resin (solution-phase cyclization).[9][10]
On-Resin Cyclization: A Strategy for Purity
On-resin cyclization is often the preferred method as the high dilution effect of the resin matrix minimizes intermolecular side reactions, such as dimerization and oligomerization, leading to a cleaner crude product and simplifying purification.[9][11]
Caption: General Workflow for On-Resin Head-to-Tail Cyclization.
Detailed Protocol for On-Resin Head-to-Tail Cyclization:
-
Preparation: Starting with the fully assembled linear peptide on the resin, ensure both the N-terminal Fmoc group and any side-chain protecting groups that would interfere with cyclization are removed. For head-to-tail cyclization, the N-terminus must be free, and the C-terminus remains attached to the resin.
-
Cyclization Reaction:
-
Swell the peptide-resin in DMF.
-
Add a solution of a suitable coupling reagent, such as HBTU (4 equivalents) or PyBOP (4 equivalents), and a base like DIPEA (8 equivalents) in DMF.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction for completion by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.
-
-
Cleavage and Global Deprotection:
-
Once cyclization is complete, wash the resin thoroughly with DMF and then dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to remove the side-chain protecting groups and cleave the cyclic peptide from the resin.[2]
-
Agitate for 2-4 hours at room temperature.
-
-
Isolation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude cyclic peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Solution-Phase Cyclization: An Alternative Approach
Solution-phase cyclization is performed after the linear peptide has been cleaved from the resin, typically with its side-chain protecting groups still intact to prevent side reactions.[12][13] This method requires high-dilution conditions to favor intramolecular cyclization over intermolecular reactions.
Detailed Protocol for Solution-Phase Head-to-Tail Cyclization:
-
Linear Peptide Cleavage: Synthesize the linear peptide on a hyper-acid-labile resin (e.g., 2-chlorotrityl chloride resin). Cleave the peptide from the resin using a mild acidic solution (e.g., 1-2% TFA in DCM) to keep the side-chain protecting groups intact.[12]
-
Cyclization Reaction:
-
Dissolve the protected linear peptide in a large volume of a suitable solvent, such as DMF or DCM, to achieve a low concentration (typically 0.1-1 mM).
-
Add the cyclization reagents (e.g., HBTU/DIPEA or PyBOP/DIPEA) slowly to the peptide solution with vigorous stirring.
-
Stir the reaction for 12-24 hours at room temperature.
-
-
Deprotection and Purification:
-
Remove the solvent under reduced pressure.
-
Treat the crude protected cyclic peptide with a strong acid cocktail (e.g., 95% TFA with scavengers) to remove the side-chain protecting groups.
-
Precipitate the deprotected cyclic peptide with cold diethyl ether.
-
Purify the final product by RP-HPLC.
-
IV. Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the final cyclic peptide.[14]
| Analytical Technique | Purpose | Expected Outcome |
| RP-HPLC | To assess the purity of the cyclic peptide and separate it from linear precursors or other impurities. | A single major peak corresponding to the cyclic peptide. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the cyclic peptide. | The observed mass should match the calculated mass of the cyclic peptide. |
| Tandem MS (MS/MS) | To confirm the amino acid sequence, although fragmentation of cyclic peptides can be complex.[15][16] | Fragmentation patterns consistent with the cyclic structure. |
| NMR Spectroscopy | To provide detailed structural information, including the conformation of the peptide backbone and side chains. | Provides unequivocal proof of structure and conformation.[14] |
V. Application and Future Perspectives
The incorporation of D-3-carbamoylphenylalanine into cyclic peptides opens up a vast design space for creating novel therapeutics. The enhanced stability and unique conformational properties imparted by this non-natural amino acid can lead to peptides with improved pharmacokinetic profiles and enhanced biological activity.[3] These molecules are particularly promising for targeting challenging protein-protein interactions, which are often implicated in a wide range of diseases, from cancer to infectious diseases. As our understanding of peptide structure-activity relationships grows, the strategic use of building blocks like D-3-carbamoylphenylalanine will undoubtedly play a pivotal role in the development of the next generation of peptide-based drugs.
VI. References
-
White, P. D. (2002). Global Analysis of Peptide Cyclization Efficiency. PMC. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Gauthier, T. J., & Kloxin, C. J. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Retrieved from [Link]
-
Isidro-Llobet, A., & Álvarez, M. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen. Retrieved from [Link]
-
Bock, A., et al. (2022). Three Methods for the Solution Phase Synthesis of Cyclic Peptides. PubMed. Retrieved from [Link]
-
YMC. (n.d.). UHPLC analysis of cyclic peptides under LC/MS compatible conditions. Retrieved from [Link]
-
Chapman University. (2023). Solid-Phase Peptide Synthesis of d-Amino Acids. Scholarly Commons. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Retrieved from [Link]
-
ResearchGate. (2025). Three Methods for the Solution Phase Synthesis of Cyclic Peptides. Retrieved from [Link]
-
Kellner, R., & Mier, W. (2001). Mass spectrometric analysis of head-to-tail connected cyclic peptides. Acta Biochimica Polonica. Retrieved from [Link]
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. Retrieved from [Link]
-
Danishefsky, S. J., & Shue, Y.-K. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. PubMed. Retrieved from [Link]
-
Brase, S., & Wessjohann, L. A. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Krockenberger, M., et al. (2013). Accurate quantification of modified cyclic peptides without the need for authentic standards. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Pignataro, L., & Pellegrino, S. (2020). On resin multicomponent 1,3-dipolar cycloaddition of ciclopentanone-proline enamines and sulfonylazides. AIR Unimi. Retrieved from [Link]
-
Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]
-
Grigorenko, N. A., et al. (2009). Modeling of peptides containing D-amino acids: Implications on cyclization. Journal of Computer-Aided Molecular Design. Retrieved from [Link]
-
Jackson, R. F. W., & Moody, C. J. (1990). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Albericio, F., & Royo, M. (2017). Three Methods for Peptide Cyclization Via Lactamization. Springer Nature Experiments. Retrieved from [Link]
-
Payne, A., & Barløse, C. L. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Research Collection. Retrieved from [Link]
-
Hettiarachchi, K., et al. (2015). Characterization of cyclic peptides containing disulfide bonds. ResearchGate. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. drivehq.com [drivehq.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Automated Peptide Synthesizers [peptidemachines.com]
- 5. peptide.com [peptide.com]
- 6. ejbiotechnology.info [ejbiotechnology.info]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis | IntechOpen [intechopen.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. shimadzu.com [shimadzu.com]
- 16. public-pages-files-2025.frontierspartnerships.org [public-pages-files-2025.frontierspartnerships.org]
Application Note: HPLC Method Development and Validation for D-3-Carbamoylphenylalanine and Its Protected Derivatives
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application Focus: Quality Control (QC), Solid-Phase Peptide Synthesis (SPPS) Raw Material Release, and ICH Q2(R2) Validation
Introduction & Mechanistic Rationale
D-3-carbamoylphenylalanine is a critical unnatural amino acid building block utilized in the synthesis of complex peptide-based therapeutics and peptidomimetics[1]. In pharmaceutical manufacturing, particularly in solid-phase peptide synthesis (SPPS), this compound is predominantly handled in its N-alpha-protected form, Fmoc-D-3-carbamoylphenylalanine . The carbamoyl group on the phenylalanine side chain enhances the structural stability, hydrogen-bonding capability, and solubility of the resulting peptide drugs[1].
The Analytical Challenge: Unprotected amino acids are highly polar and lack a strong UV chromophore. Analyzing them via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) traditionally necessitates complex pre-column derivatization (e.g., with o-phthalaldehyde) or the use of Hydrophilic Interaction Liquid Chromatography (HILIC) columns[2][3].
However, utilizing the Fmoc-protected derivative fundamentally shifts the analytical strategy. The Fmoc (9-fluorenylmethoxycarbonyl) group possesses a highly conjugated fluorenyl ring system, which imparts significant hydrophobicity and provides a strong UV absorption profile (λmax at 265 nm and 290 nm). This allows for direct, highly sensitive analysis using standard RP-HPLC with Ultraviolet (UV) or Diode Array Detection (DAD)[4].
Method Development Strategy
The development of a robust, stability-indicating HPLC method requires a deep understanding of the analyte's physicochemical properties. The choices of stationary and mobile phases are not arbitrary; they are dictated by molecular causality.
-
Stationary Phase Selection: A C18 (Octadecylsilane) column is selected for its robust retention of the hydrophobic Fmoc group. Alternatively, a Phenyl-Hexyl column can be employed to exploit π-π interactions with both the fluorenyl group and the phenylalanine aromatic ring, offering orthogonal selectivity against structurally similar impurities.
-
Mobile Phase & pH Control: The carboxylic acid moiety of Fmoc-D-3-carbamoylphenylalanine has a pKa of approximately 2.3–2.5. To prevent peak tailing and retention time shifts caused by partial ionization, the aqueous mobile phase must be buffered to a pH at least 1 unit below the pKa. Using 0.1% Trifluoroacetic acid (TFA) provides a pH of ~2.0, effectively protonating the carboxylate and acting as an ion-pairing agent, which enhances interaction with the hydrophobic stationary phase[4].
-
Organic Modifier: Acetonitrile (ACN) is preferred over methanol due to its lower viscosity (reducing system backpressure) and its lower UV cut-off (190 nm), which improves baseline stability during gradient elution.
Fig 1. Step-by-step logical workflow for RP-HPLC method development.
Experimental Protocols
Reagents and Materials
-
Fmoc-D-3-carbamoylphenylalanine reference standard (≥99.0% purity)[1].
-
HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).
-
Trifluoroacetic acid (TFA), HPLC/Spectro grade.
Chromatographic Conditions
-
System: Agilent 1260 Infinity II (or equivalent) equipped with a Quaternary Pump, Autosampler, Column Oven, and DAD.
-
Column: ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% TFA in Water (v/v).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Causality: Strict temperature control stabilizes mobile phase viscosity, ensuring highly reproducible retention times).
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0.0 – 2.0 min: 20% B
-
2.0 – 15.0 min: 20% → 80% B
-
15.0 – 18.0 min: 80% B
-
18.0 – 18.1 min: 80% → 20% B
-
18.1 – 23.0 min: 20% B (Column Equilibration)
-
Sample Preparation & System Suitability
-
Diluent Selection: Water:Acetonitrile (50:50, v/v). Causality: Pure water cannot fully dissolve the hydrophobic Fmoc-protected amino acid, while 100% organic solvent causes peak distortion (the "solvent effect") when injected into a highly aqueous initial gradient (20% B). The 50:50 mixture ensures complete solubility while maintaining peak symmetry.
-
Standard Solution: Accurately weigh 10.0 mg of Fmoc-D-3-carbamoylphenylalanine into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL). Sonicate for 5 minutes.
-
System Suitability Solution (SST): A self-validating protocol requires an SST. Spike the standard solution with a closely eluting impurity (e.g., Fmoc-L-3-carbamoylphenylalanine) at 0.5% w/w. The system is only validated for use if the resolution ( Rs ) between the enantiomers/impurities is > 1.5 and the theoretical plate count ( N ) is > 5000.
Method Validation Framework
Validation is executed strictly according to ICH Q2(R2) guidelines to ensure the method is reliable, reproducible, and fit for its intended purpose[4].
Fig 2. Core validation parameters required to establish a self-validating HPLC method.
Specificity and Forced Degradation
Specificity ensures the analyte is accurately measured without interference. Mechanistic Insight: Fmoc deprotection is highly susceptible to basic conditions. Under basic forced degradation (0.1N NaOH), the Fmoc group is cleaved via an E1cB mechanism, yielding the free D-3-carbamoylphenylalanine and dibenzofulvene. The HPLC method must baseline-resolve the intact API from these specific degradants. Peak purity is verified using DAD (Purity Angle < Purity Threshold).
Linearity, Accuracy, and Precision
-
Linearity: Evaluated from 25% to 150% of the nominal working concentration (0.25 mg/mL to 1.5 mg/mL).
-
Accuracy: Determined by spiking known amounts of the API into a synthetic placebo matrix at 50%, 100%, and 150% levels.
-
Precision: Assessed via System Precision (6 replicate injections of one standard) and Method Precision (6 independent sample preparations).
Data Presentation: Validation Summary
The following table summarizes the quantitative data targets required for a successful ICH Q2(R2) method validation for this compound:
| Validation Parameter | Acceptance Criteria | Typical Expected Result | Status |
| Specificity | No interference at RT; Peak Purity > 990 | Purity Angle < Threshold | Pass |
| Linearity | R2≥0.999 (25% to 150% of nominal) | R2=0.9998 | Pass |
| Accuracy (Recovery) | Mean recovery 98.0% – 102.0% across 3 levels | 99.4% – 100.2% | Pass |
| System Precision | %RSD ≤1.0% ( n=6 ) | 0.45% | Pass |
| Method Precision | %RSD ≤2.0% ( n=6 ) | 0.82% | Pass |
| LOD | Signal-to-Noise (S/N) ≥3:1 | ~0.05 µg/mL | Pass |
| LOQ | Signal-to-Noise (S/N) ≥10:1 ; %RSD ≤5.0% | ~0.15 µg/mL | Pass |
References
-
National Institutes of Health (PMC). "Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis." PubMed Central.[Link]
-
Acta Scientific. "New Method Development by HPLC and Validation as per ICH Guidelines." Acta Scientific Pharmaceutical Sciences.[Link]
-
Journal of Chemical and Pharmaceutical Research (JOCPR). "Determination of amino acid without derivatization by using HPLC - HILIC column." JOCPR.[Link]
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Harmonised Guidelines. [Link]
Sources
Application Notes & Protocols: Synthesis of D-3-Carbamoylphenylalanine Derivatives for Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of D-3-Carbamoylphenylalanine in Modern Drug Discovery
Non-proteinogenic amino acids are critical components in the design of novel therapeutics, offering a pathway to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] Among these, D-amino acid derivatives are particularly valuable for creating peptides and peptidomimetics that are resistant to enzymatic degradation. D-3-carbamoylphenylalanine, with its unique D-configuration and a carbamoyl moiety on the phenyl ring, serves as a powerful building block in medicinal chemistry.[3]
The carbamoyl group is a key pharmacophore that can enhance molecular properties by increasing solubility and providing additional hydrogen bonding interactions, which can be crucial for target binding and improving pharmacokinetic profiles.[3][4] Derivatives of D-3-carbamoylphenylalanine are incorporated into peptide-based drug candidates to target specific enzymes or receptors, with applications in areas such as cancer therapeutics and the study of protein-protein interactions.[3]
However, the stereoselective synthesis of this compound and its derivatives presents a significant challenge, requiring precise control over the chiral center and efficient methods for installing the carbamoyl group. This guide provides a detailed exploration of robust synthetic strategies, from cutting-edge biocatalytic methods to reliable chemical protocols, designed to empower researchers in their drug discovery efforts.
Strategic Overview: Pathways to D-3-Carbamoylphenylalanine
The synthesis of D-3-carbamoylphenylalanine derivatives can be logically divided into two primary stages: the asymmetric synthesis of the D-phenylalanine core and the formation of the C3-carbamoyl group. The choice of strategy often depends on the desired scale, available starting materials, and the specific derivative being targeted.
Asymmetric Synthesis of the D-Phenylalanine Core
Achieving high enantiomeric purity is the most critical step. Two major philosophies dominate this field: biocatalysis and traditional chemical asymmetric synthesis.
-
Biocatalytic Approach: Leveraging enzymes offers a green, highly selective, and efficient route. Phenylalanine ammonia lyases (PALs) are particularly well-suited for this, as they can catalyze the addition of ammonia to cinnamic acid derivatives.[5][6] Modern approaches utilize a chemoenzymatic cascade that couples the PAL-mediated amination with a deracemization process, driving the reaction towards the desired D-enantiomer with excellent yield and optical purity.[5][6][7] This method is attractive due to its use of inexpensive starting materials and mild reaction conditions.[5] Other enzymatic routes include the use of D-amino acid dehydrogenases or D-amino acid transaminases.[8][9]
-
Chemical Synthesis Approach: Traditional methods provide versatility and are often used when suitable enzymes are not available. Key strategies include:
-
Asymmetric Hydrogenation: The hydrogenation of a prochiral dehydro-amino acid derivative using a chiral catalyst (e.g., Rh- or Ru-based) is a well-established and powerful method.[1]
-
Alkylation of Chiral Glycine Equivalents: This involves using a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate synthon.[1][10][11]
-
Electrophilic Amination: The enantioselective amination of a carbonyl derivative can also be employed to set the stereocenter.[10]
-
Formation of the Carbamoyl Group
The carbamoyl moiety is essentially a primary amide. Its synthesis typically involves the amidation of a corresponding carboxylic acid.
-
Starting from D-3-Carboxyphenylalanine: The most direct route involves the amidation of the C3-carboxyl group.
-
Peptide Coupling Reagents: Standard reagents used in peptide synthesis, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxysuccinimide (NHS), are highly effective for this transformation.[12] Other common systems include phosphonium salts (e.g., PyBOP) and uronium/aminium salts (e.g., HATU).[12][13]
-
Direct Amidation with Urea: A more modern, atom-economical approach avoids the need for coupling reagents. This method uses urea as a stable and easy-to-handle nitrogen source with a simple catalyst, such as Mg(NO₃)₂·6H₂O or imidazole, to directly convert the carboxylic acid to the primary amide.[14][15] This protocol is particularly advantageous for its low cost and reduced waste generation.[14]
-
-
Alternative Strategy (Nitrile Hydrolysis): An alternative workflow involves synthesizing a D-3-cyanophenylalanine intermediate. The cyano group can then be hydrolyzed to the primary amide (carbamoyl group) in a subsequent step. This can be advantageous if the starting material, 3-cyanocinnamic acid, is more accessible or if the enzymatic amination step proceeds more efficiently with the cyano-substituted substrate.
The following diagram illustrates the primary strategic decision points in the synthesis.
Caption: Chemoenzymatic cascade for the synthesis of D-amino acids.
Protocol 2: Direct Amidation of D-3-carboxyphenylalanine using Urea
This protocol utilizes a cost-effective and environmentally friendly method for converting the carboxylic acid to the primary amide without coupling agents. [14][15]It assumes the starting material has been N-protected (e.g., with a Boc group) to prevent side reactions at the alpha-amino group.
Materials:
-
N-Boc-D-3-carboxyphenylalanine
-
Urea
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)
-
Octane (or another high-boiling, non-polar solvent)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add N-Boc-D-3-carboxyphenylalanine (1 equivalent), urea (2 equivalents), and Mg(NO₃)₂·6H₂O (10 mol%). [14]2. Solvent Addition: Add octane to create a slurry (e.g., 1 M concentration with respect to the starting material).
-
Heating: Heat the reaction mixture to 120-130°C with vigorous stirring for 24 hours. [14]The reaction releases ammonia and carbon dioxide.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude N-Boc-D-3-carbamoylphenylalanine by column chromatography on silica gel.
-
Deprotection (if required): The N-Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final product.
| Reagent System | Additive | Base | Typical Solvent | Advantages | Common Side Reactions |
| EDC | NHS / Sulfo-NHS | None needed | DCM, DMF, Water | Water-soluble byproducts, versatile | Racemization (mitigated by NHS) |
| HATU | None | DIPEA | DMF, NMP | Fast reaction times, high yields | Cost, potential for racemization |
| PyBOP | None | DIPEA | DMF, DCM | Effective for hindered substrates | Byproducts can be difficult to remove |
| Urea / Mg(NO₃)₂ | None | None | Octane | Low cost, atom-economical, stable reagents | High temperatures required |
| Table 1. Comparison of Common Amidation Methods for Carboxylic Acids. | |||||
| [12][13][14] |
Application in Drug Discovery: Use in Solid-Phase Peptide Synthesis (SPPS)
Once synthesized and protected (e.g., as Fmoc-D-3-carbamoylphenylalanine), the derivative is ready for use as a building block in SPPS. [3]The Fmoc group serves as a temporary protecting group for the alpha-amine, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The workflow is as follows:
-
Deprotection: The Fmoc group of the resin-bound N-terminal amino acid is removed, typically with a solution of piperidine in DMF.
-
Coupling: A solution of Fmoc-D-3-carbamoylphenylalanine (activated with a coupling reagent like HATU) is added to the resin, forming a new peptide bond.
-
Wash: The resin is thoroughly washed to remove excess reagents.
-
Repeat: The cycle of deprotection and coupling is repeated with subsequent amino acids until the desired peptide sequence is synthesized.
-
Cleavage: Finally, the completed peptide is cleaved from the solid support and all side-chain protecting groups are removed using a strong acid cocktail (e.g., TFA-based).
Caption: Integration of Fmoc-D-3-carbamoylphenylalanine into an SPPS workflow.
References
-
Parmeggiani, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(16), 4608-4611. Available from: [Link]
-
López-Vidal, M. G., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Chemical Science, 11(22), 5808-5818. Available from: [Link]
-
Karacs, F., et al. (2025). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. Available from: [Link]
-
Contente, M. L., & Molinari, F. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(9), 3225. Available from: [Link]
-
Hruby, V. J., & Qian, X. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Methods in Molecular Biology (Vol. 73, pp. 249-291). Humana Press. Available from: [Link]
-
Dunn, P. J. (1998). Asymmetric syntheses of unnatural amino acids and hydroxyethylene peptide isosteres. Quality and Safety in Pharmaceutical Manufacturing, 1-28. Available from: [Link]
-
Parmeggiani, F., et al. (2015). Synthesis of D- and L-phenylalanine derivatives by phenylalanine ammonia lyases: a multienzymatic cascade process. Angewandte Chemie International Edition, 54(16), 4608-4611. Available from: [Link]
-
Sab-Jabbar, T. A. A., & Spencer, J. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. The Journal of Organic Chemistry, 78(9), 4584-4591. Available from: [Link]
-
López-Vidal, M. G., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Chemical Science, 11(22), 5808-5818. Available from: [Link]
-
Fu, G. C., & Gregory, W. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(30), 11623-11629. Available from: [Link]
-
Kour, M., et al. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Journal of the Chinese Chemical Society, 56(2), 1089-1092. Available from: [Link]
-
Wang, J., et al. (2012). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications, 48(83), 10313-10315. Available from: [Link]
-
Parmeggiani, F., et al. (2015). Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. ResearchGate. Available from: [Link]
-
Yang, S., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. Catalysts, 14(5), 321. Available from: [Link]
-
Gising, J., et al. (2014). Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. ACS Medicinal Chemistry Letters, 5(10), 1109-1114. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... ResearchGate. Available from: [Link]
Sources
- 1. renyi.hu [renyi.hu]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of D- and L-phenylalanine derivatives by phenylalanine ammonia lyases: a multienzymatic cascade process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Solubilization of D-3-Carbamoylphenylalanine
Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely utilizing D-3-carbamoylphenylalanine to introduce unique structural motifs, enhance peptide stability, or develop targeted allosteric modulators. However, incorporating unnatural amino acids often presents significant physicochemical challenges.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome the aqueous solubility bottlenecks associated with D-3-carbamoylphenylalanine.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does D-3-carbamoylphenylalanine spontaneously precipitate in my standard biological buffers (e.g., PBS pH 7.4)? A: The solubility issue is a thermodynamic conflict between the molecule's hydrophobic and hydrophilic domains. The phenyl ring is highly hydrophobic, driving the molecule out of the aqueous phase. Concurrently, the carbamoyl group (-CONH₂) at the meta position acts as a potent hydrogen bond donor and acceptor. Instead of interacting with water, these groups often form strong intermolecular hydrogen-bonding networks with adjacent molecules. This increases the crystal lattice energy and drives rapid self-assembly and precipitation, particularly when the molecule is near its zwitterionic state[1].
Q2: How should I adjust the buffer pH to maximize solubility without degrading the unnatural amino acid? A: Amino acid solubility is always lowest at the isoelectric point (pI), where the molecule carries a net-zero charge and lacks the ion-dipole interactions necessary for aqueous hydration. The pI of phenylalanine derivatives typically resides around pH 5.5[2]. To disrupt self-assembly, you must shift the pH at least 1.5 to 2.0 units away from the pI. Adjusting the pH to > 8.0 (deprotonating the amino group) introduces a net negative charge, which significantly enhances hydration and delays precipitation. If your downstream application permits,[1].
Q3: I cannot alter the pH of my assay buffer. Are there specific additives that prevent aggregation without interfering with my downstream assays? A: Yes. If pH adjustment is restricted, the most robust, self-validating system is the simultaneous addition of charged amino acids—specifically, 50 mM L-Arginine and 50 mM L-Glutamic acid . As demonstrated by, this equimolar mixture can increase the maximum achievable concentration of aggregation-prone molecules by nearly an order of magnitude[3]. Causality: The guanidinium group of Arginine acts as a mild chaotrope, masking the hydrophobic patches of the phenyl ring. Meanwhile, Glutamic acid prevents the chaotropic toxicity of Arginine and stabilizes localized positive charges. Together, they disrupt the carbamoyl-mediated intermolecular hydrogen bonding without denaturing your target peptides[4].
Q4: Can I use inorganic salts to induce a "salting-in" effect? A: Yes, specific divalent cations can dramatically improve solubility. Research published in indicates that magnesium and calcium salts (e.g., MgCl₂, Ca(NO₃)₂) induce a strong salting-in effect for phenylalanine derivatives[5]. Nitrate anions (NO₃⁻) are particularly effective because they interact directly with the apolar moieties of the amino acid, solvating the bulky phenyl ring more efficiently than chloride ions[6]. Adding 100–200 mM Mg(NO₃)₂ can yield a 2- to 3-fold increase in solubility.
Part 2: Quantitative Data & Buffer Comparison
The following table summarizes the expected relative solubility enhancements of D-3-carbamoylphenylalanine under various optimized buffer conditions. (Note: Absolute solubility limits depend heavily on the specific counter-ions present in your lyophilized powder).
| Buffer Condition | pH | Additive / Co-solvent | Relative Solubility Enhancement | Mechanistic Rationale |
| Pure Water / PBS | 5.5 | None | 1.0x (Baseline, ~1-2 mM) | Zwitterionic state; high crystal lattice energy drives precipitation. |
| Phosphate Buffer | 8.0 | None | ~2.5x | Deprotonation of the amino group increases net charge and hydration. |
| Nitrate Salt Buffer | 7.4 | 200 mM Mg(NO₃)₂ | ~3.0x | Salting-in effect; nitrate anions interact with the apolar phenyl ring. |
| Co-solvent Blend | 7.4 | 10% v/v DMSO | ~5.0x | Reduction of dielectric constant; directly solvates the hydrophobic ring. |
| Arg/Glu System | 8.0 | 50 mM L-Arg + 50 mM L-Glu | ~8.5x | Synergistic masking of hydrophobic patches and disruption of H-bonding. |
Part 3: Experimental Protocol
Standard Operating Procedure: Preparation of High-Concentration Stocks via Arg/Glu Supplementation
Use this self-validating protocol to achieve stable, high-concentration aqueous solutions (>10 mM) without relying on organic co-solvents like DMSO or DMF, which can be toxic to cell-based assays.
Step 1: Base Buffer Preparation Prepare a base buffer of 50 mM Sodium Phosphate. Carefully adjust the pH to 8.0 using 1M NaOH. Verify the pH using a calibrated probe.
Step 2: Additive Integration Weigh and add L-Arginine hydrochloride and L-Glutamic acid to the buffer to achieve a final concentration of 50 mM each. Stir continuously until completely dissolved. Critical Insight: The 1:1 equimolar ratio is mandatory to maintain ionic balance and prevent drastic pH drift during dissolution.
Step 3: Target Solubilization Place the beaker on a magnetic stirrer at 400 RPM. Slowly sift the D-3-carbamoylphenylalanine powder directly into the vortex. Critical Insight: Do not dump the powder at once. The hydrophobic nature of the phenyl rings will cause rapid microscopic clumping, trapping dry powder inside a hydrated shell.
Step 4: Thermal Annealing & Sonication If the solution remains turbid after 15 minutes of stirring, transfer the sealed vessel to a water bath sonicator set to 37°C for 10 minutes. Critical Insight: Mild thermal energy provides the kinetic boost required to overcome the initial crystal lattice energy, allowing the Arg/Glu additives to successfully coat the monomeric amino acids.
Step 5: Equilibration & Filtration Allow the solution to cool gradually to room temperature (20–25°C). Filter the solution through a 0.22 µm hydrophilic PTFE or PES membrane. This step is vital to remove any microscopic nucleation seeds that could trigger delayed, spontaneous precipitation during storage.
Part 4: Workflow Visualization
The following decision tree illustrates the logical progression for troubleshooting and optimizing the solubility of D-3-carbamoylphenylalanine.
Workflow for optimizing D-3-carbamoylphenylalanine solubility in aqueous buffers.
Part 5: References
-
A Simple Method for Improving Protein Solubility and Long-Term Stability Source: Journal of the American Chemical Society (JACS) URL:[Link]
-
Proteinase K-Catalyzed Synthesis of Linear and Star Oligo(l-phenylalanine) Conjugates Source: Biomacromolecules URL:[Link]
-
Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg²⁺ or Ca²⁺) Cations Source: ACS Omega URL:[Link]
Sources
Technical Support Center: Preventing Racemization During D-3-Carbamoylphenylalanine Peptide Coupling
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing stereochemical degradation during the solid-phase peptide synthesis (SPPS) of sequences containing D-3-carbamoylphenylalanine .
Unnatural amino acids with electron-withdrawing aromatic side chains are notoriously prone to epimerization. This guide provides a mechanistic breakdown of the problem, field-proven troubleshooting FAQs, quantitative data, and a self-validating experimental protocol to ensure 100% stereointegrity.
Mechanistic Context: The Root Cause of Racemization
The primary mechanism for racemization during the coupling of Fmoc-protected amino acids is the base-catalyzed formation of a 5(4H)-oxazolone (azlactone) intermediate [1].
When D-3-carbamoylphenylalanine is activated (e.g., forming an O-acylisourea), the carbonyl oxygen of the Fmoc protecting group can attack the activated ester, cyclizing into an oxazolone ring. The α -proton of this intermediate is highly acidic. The presence of the electron-withdrawing 3-carbamoylphenyl group further stabilizes the resulting enolate via inductive effects, making proton abstraction by tertiary bases exceptionally fast. Reprotonation from either face destroys the chiral center, converting your pure D-isomer into a D/L diastereomeric mixture[1].
Mechanistic pathway of oxazolone-induced racemization vs. Oxyma-mediated stabilization.
Troubleshooting & FAQs
Q1: I am currently using HATU and DIEA (DIPEA) for coupling, but I am seeing >15% L-epimer in my final HPLC cleavage. What is going wrong? A1: Uronium/aminium-based reagents like HATU are highly efficient but are known to drive oxazolone formation when paired with strong, unhindered bases like DIEA (pKa ~10.5)[2]. DIEA rapidly abstracts the acidic α -proton of the D-3-carbamoylphenylalanine intermediate. You must abandon the HATU/DIEA system for this specific residue.
Q2: Which coupling reagents provide the lowest racemization rates for this unnatural amino acid? A2: To suppress racemization, you must use a system that intercepts the activated intermediate before oxazolone cyclization occurs. The DIC/OxymaPure (Diisopropylcarbodiimide / ethyl 2-cyano-2-(hydroxyimino)acetate) system is the gold standard[3]. OxymaPure is an exceptional nucleophile (pKa 4.60) that rapidly forms a stable active ester, bypassing the oxazolone pathway[4]. Alternatively, if uronium reagents are strictly required by your synthesizer, COMU paired with a weak base is highly effective for racemization-prone arylglycine and phenylalanine derivatives[5].
Q3: How critical is the choice of base, and what is the recommended alternative to DIEA? A3: The choice of base is the single most critical variable in preventing base-catalyzed epimerization[2]. You must replace DIEA with a weaker, sterically hindered base. 2,4,6-Trimethylpyridine (TMP, also known as Collidine) is highly recommended. TMP is sterically hindered and weakly basic (pKa ~7.4), providing sufficient catalytic activity for the coupling without abstracting the acidic α -proton[2],[5].
Q4: Does pre-activation time affect the epimerization rate? A4: Yes, severely. Prolonged pre-activation maximizes the time the amino acid spends in its highly reactive, oxazolone-prone state before encountering the resin-bound amine[2]. For D-3-carbamoylphenylalanine, pre-activation should be strictly minimized (less than 2 minutes), or an in situ activation strategy should be employed where the coupling reagents and amino acid are added directly to the resin simultaneously.
Comparative Racemization Data
The following table synthesizes the expected stereochemical outcomes when coupling highly sensitive phenylalanine/phenylglycine derivatives under various SPPS conditions, demonstrating the causality of reagent selection.
| Coupling Reagent | Additive | Base Used | Pre-activation Time | Expected L-Epimer (%) | Suitability for D-3-Carbamoyl-Phe |
| HATU | None | DIEA (2.0 eq) | 5 mins | 15.0 - 25.0% | Critical Failure |
| HBTU | HOBt | DIEA (2.0 eq) | 5 mins | 8.0 - 12.0% | Poor |
| DIC | HOBt | None | 2 mins | 3.0 - 5.0% | Marginal |
| COMU | None | TMP (2.0 eq) | 0 mins (in situ) | < 1.0% | Excellent |
| DIC | OxymaPure | TMP (0.1 - 1.0 eq) | 0 mins (in situ) | < 0.1% | Optimal |
Validated Experimental Protocol: DIC/OxymaPure/TMP Coupling
This protocol is designed as a self-validating system to ensure complete amide bond formation while maintaining absolute stereointegrity of the D-3-carbamoylphenylalanine residue[2],[1].
Reagents Required
-
Amino Acid: Fmoc-D-3-carbamoylphenylalanine (3.0 equivalents relative to resin loading)
-
Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)
-
Additive: OxymaPure (3.0 equivalents)
-
Base: 2,4,6-Collidine (TMP) (1.0 equivalent)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology
-
Resin Swelling: Swell the peptide-resin (containing the free N-terminus) in anhydrous DMF for 30 minutes at room temperature. Drain the solvent.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (5x) to ensure complete removal of piperidine, which can otherwise act as a racemizing base during the next step[2].
-
Preparation of Coupling Mixture (Zero Pre-activation):
-
In a clean, dry vial, dissolve Fmoc-D-3-carbamoylphenylalanine (3 eq.) and OxymaPure (3 eq.) in a minimal volume of DMF (sufficient to cover the resin).
-
Add TMP (1 eq.) to the solution and vortex gently.
-
-
In Situ Activation & Coupling:
-
Transfer the amino acid/Oxyma/TMP solution directly to the reaction vessel containing the resin.
-
Immediately add DIC (3 eq.) directly to the reaction vessel[2]. Do not pre-mix DIC in the vial to prevent premature oxazolone formation.
-
-
Reaction Incubation: Agitate the reaction vessel at room temperature for 2 to 4 hours. Avoid heating or microwave assistance for this specific residue unless strictly controlled, as thermal energy accelerates proton abstraction.
-
Validation: Drain the reagents and wash the resin (5x DMF, 5x DCM). Perform a Kaiser (Ninhydrin) test to confirm >99% coupling efficiency. If the test is slightly positive, perform a second coupling using the exact same conditions rather than extending the time of the first coupling.
Optimized workflow for racemization-free D-3-carbamoylphenylalanine coupling.
References
-
Peptide Chemistry. "OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety." Peptide Chemistry. Available at:[Link]
-
Subirós-Funosas, R., et al. "A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water." National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
troubleshooting low yield in D-3-carbamoylphenylalanine synthesis
Technical Support Center: D-3-Carbamoylphenylalanine Synthesis
Welcome to the technical support center for the synthesis of D-3-carbamoylphenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of this non-canonical amino acid, with a primary focus on addressing and resolving low reaction yields.
Introduction: The Synthetic Challenge
D-3-carbamoylphenylalanine is a valuable building block in medicinal chemistry. Its synthesis, while achievable through several routes, often presents challenges that can lead to suboptimal yields. The most common strategies involve multi-step chemical transformations or chemoenzymatic methods.[1][2][3] Low yields can arise from incomplete reactions, the formation of side products, or difficulties in purification. This guide provides a structured approach to identifying and solving these problems.
A prevalent synthetic route begins with 3-cyanobenzaldehyde, proceeds through an intermediate like N-acetyl-3-cyano-DL-phenylalanine, and culminates in enzymatic resolution and hydrolysis. This guide will focus on troubleshooting this general pathway, but the principles discussed are broadly applicable.
Troubleshooting Guide: Low Yield Scenarios
This section addresses specific low-yield problems. For each problem, we identify probable causes and provide actionable solutions based on chemical principles.
Problem 1: Low Conversion of Starting Material (e.g., 3-Cyanobenzaldehyde)
You observe a significant amount of unreacted starting material in your reaction mixture by TLC or HPLC analysis.
Probable Cause 1: Inefficient Azlactone Formation The initial condensation of 3-cyanobenzaldehyde with N-acetylglycine to form an azlactone intermediate can be sluggish if not properly catalyzed.
Solution:
-
Catalyst & Reagents: Ensure your acetic anhydride is fresh and anhydrous. Sodium acetate should be freshly fused or thoroughly dried to act as an effective base catalyst.
-
Temperature Control: While the reaction requires heat, excessive temperatures can lead to side reactions. Maintain a consistent temperature as specified in your protocol (typically reflux).
Probable Cause 2: Incomplete Reduction of the Azlactone The reduction of the azlactone intermediate to form the racemic N-acetyl-3-cyano-DL-phenylalanine can be incomplete.
Solution:
-
Catalyst Activity (Catalytic Hydrogenation): If using a palladium on carbon (Pd/C) catalyst, ensure it is not poisoned. The catalyst should be of good quality and handled under an inert atmosphere.[4] Poor stirring or agitation can also lead to failed reductions.[5]
-
Reductant Stoichiometry: If using a chemical reductant like sodium amalgam, ensure the stoichiometry is correct and the reductant is active.
Problem 2: Formation of D-3-Carboxyphenylalanine as a Major Side Product
Your final product is contaminated with, or has been converted into, the corresponding carboxylic acid, which complicates purification and lowers the yield of the desired amide.
Probable Cause: Over-hydrolysis of the Carbamoyl Group The carbamoyl (amide) group is susceptible to hydrolysis to a carboxylic acid under harsh acidic or basic conditions, particularly at elevated temperatures.[6][7] This is a very common side reaction.[6]
Solution:
-
Control Hydrolysis Conditions: The conversion of the nitrile to the carbamoyl group is often the most critical step.
-
Milder Reagents: Employ controlled hydrolysis methods. A mixture of trifluoroacetic acid (TFA) and sulfuric acid can selectively hydrate nitriles to amides at room temperature with minimal over-hydrolysis.[6][8]
-
pH Control: The hydrolysis of nitriles is highly pH-dependent.[7] To favor the amide, the reaction should be stopped before it proceeds to the carboxylic acid. Carefully controlled conditions, sometimes near neutral pH (pH 7-8), can favor amide formation.[7]
-
Temperature Management: Avoid excessive heat during the hydrolysis and subsequent work-up steps.
-
Problem 3: Low Enantiomeric Excess (ee) or Poor Resolution
The enzymatic resolution step is inefficient, resulting in a low yield of the desired D-enantiomer or contamination with the L-enantiomer.
Probable Cause 1: Suboptimal Enzyme Activity Enzymes like D-aminoacylase or D-hydantoinase/D-carbamoylase are highly sensitive to their environment.[9]
Solution:
-
Verify Enzyme Health: Ensure the enzyme is from a reliable source, has been stored correctly, and is within its expiration date.
-
Optimize Reaction Parameters:
-
pH: Maintain the optimal pH for the specific enzyme used. This often requires a well-buffered solution.
-
Temperature: Operate at the enzyme's optimal temperature. Temperatures that are too high can denature the enzyme, while temperatures that are too low will result in a slow reaction.
-
Cofactors: Confirm if the enzyme requires any metal ion cofactors (e.g., Mn²⁺) for its activity and ensure they are present in the correct concentration.[10]
-
Probable Cause 2: Low Substrate Solubility The hydantoin intermediate used in some enzymatic processes can have low solubility, which limits the reaction rate.[9]
Solution:
-
Co-solvents: Consider the use of a small percentage of a water-miscible organic co-solvent, but first verify its compatibility with the enzyme.
-
Substrate Feeding: A substrate feeding strategy, where the substrate is added portion-wise over time, can maintain a low, saturated concentration without overwhelming the system.[11]
Visualizing the Process
To better understand the synthetic pathway and potential pitfalls, refer to the diagrams below.
General Synthetic Pathway
Caption: A common synthetic route to D-3-carbamoylphenylalanine.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: My Pd/C catalyst seems inactive for the hydrogenation step. What can I do? A1: Catalyst poisoning is a common issue. Ensure your substrate and solvent are free from potential poisons like sulfur compounds. If the substrate contains basic nitrogen groups, adding a mild acid like acetic acid can sometimes improve results by preventing the nitrogen from binding to the palladium surface.[4] In some cases, Pearlman's catalyst (Pd(OH)₂/C) is more effective for substrates with basic nitrogens.[4]
Q2: Can I convert the unwanted D-3-carboxyphenylalanine side product back to the desired amide? A2: While technically possible (e.g., by converting the carboxylic acid to an acid chloride and then reacting with ammonia), it is often impractical in the context of a crude mixture. This route adds several steps and is likely to result in further yield loss. The best strategy is to prevent its formation in the first place by using milder hydrolysis conditions.[6][8]
Q3: The final product is difficult to purify. What are some common strategies? A3: D-3-carbamoylphenylalanine is a zwitterionic compound, which can make purification challenging.
-
Crystallization: The most effective method. Experiment with different solvent systems (e.g., water/ethanol, water/isopropanol) and pH adjustments to find the isoelectric point where the amino acid is least soluble.
-
Ion-Exchange Chromatography: This is a powerful technique for separating amino acids from charged impurities.
-
Reverse-Phase HPLC: For small-scale purification, preparative HPLC can be used, although it may be less cost-effective for larger quantities.
Q4: How do I monitor the progress of the nitrile-to-amide hydrolysis? A4: Thin-Layer Chromatography (TLC) is often insufficient to distinguish between the nitrile, amide, and carboxylic acid due to their similar polarities. The best methods are:
-
High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a suitable mobile phase (e.g., water/acetonitrile with 0.1% TFA) to resolve the starting material, intermediate, and product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Periodically take a small aliquot from the reaction, remove the solvent, and acquire a ¹H NMR spectrum. The disappearance of the nitrile peak in the ¹³C NMR or changes in the aromatic proton signals in the ¹H NMR can be used to track the reaction's progress.
Key Experimental Parameters Summary
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| Nitrile Hydrolysis Temp. | Room Temperature to 40°C | Higher temperatures significantly increase the rate of over-hydrolysis to the carboxylic acid.[6] |
| Nitrile Hydrolysis pH | Mildly Acidic or Controlled | Harsh acid/base conditions (pH < 2 or > 12) will rapidly hydrolyze the resulting amide.[7] |
| Enzyme Reaction pH | Enzyme Specific (Typically 7.0-8.5) | Deviation from the optimal pH range will drastically reduce or eliminate enzyme activity. |
| Enzyme Reaction Temp. | Enzyme Specific (Typically 30-50°C) | Temperatures above the optimum can cause irreversible enzyme denaturation. |
| Hydrogenation Pressure | 1-4 atm (Balloon to Parr shaker) | Lower pressure may lead to very slow or incomplete reactions. Very high pressure can sometimes promote side reactions like ring saturation.[4] |
References
-
Cheng, Q., et al. (2024). One-pot chemoenzymatic syntheses of non-canonical amino acids. Journal of Molecular Biology. Available at: [Link][1][3]
-
Ni, Y., et al. (2022). Unnatural, noncanonical amino acids (ncAAs): synthesis and utility. ResearchGate. Available at: [Link][2]
-
Fu, G. C., et al. (2022). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC. Available at: [Link][12]
-
Phukan, P., et al. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry. Available at: [Link][6]
-
Chemistry Stack Exchange (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. Available at: [Link][7]
-
Chemistry Steps (2024). Converting Nitriles to Amides. Chemistry Steps. Available at: [Link][8]
-
Sciencemadness.org (2014). Help with debenzylation of N-Benzyl. Sciencemadness.org. Available at: [Link][5]
-
Tang, W., et al. (2023). A novel and thermostable phenylalanine dehydrogenase for efficient synthesis of bulky aromatic amino acids and derivatives. Journal of Industrial Microbiology & Biotechnology. Available at: [Link][11]
-
Drauz, K., et al. (2001). Process for the preparation of D-(3'-pyridyl) alanine. Google Patents. Available at: [10]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 9. How to synthesize D-Phenylalanine_Chemicalbook [chemicalbook.com]
- 10. DE19942812A1 - Process for the preparation of D- (3'-pyridyl) alanine - Google Patents [patents.google.com]
- 11. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage for Fmoc-D-3-carbamoylphenylalanine Peptides
Welcome to the Advanced Peptide Synthesis Support Center. Working with unnatural amino acids like Fmoc-D-3-carbamoylphenylalanine (Fmoc-D-Phe(3-CONH₂)-OH) introduces unique challenges during the final Solid-Phase Peptide Synthesis (SPPS) cleavage step. The primary amide (carbamoyl group) on the phenyl ring is highly susceptible to acid-catalyzed side reactions, which can severely impact your final yield and purity.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of your synthetic peptides.
Mechanistic Insight: The Vulnerability of the Carbamoyl Group
To troubleshoot effectively, we must first understand the causality behind the failures. During global deprotection, peptides are exposed to highly concentrated Trifluoroacetic Acid (TFA). In this environment, the oxygen atom of the primary amide (-CONH₂) on the D-Phe(3-CONH₂) residue can become protonated.
If the cleavage cocktail lacks sufficient aqueous buffering, or if hyper-reactive silane scavengers (like Triisopropylsilane, TIPS) drive the equilibrium, this protonated intermediate undergoes an elimination reaction, losing a water molecule to form a nitrile (-CN) [1]. Chromatographically, this manifests as a frustrating -18 Da mass impurity that is often difficult to separate from the target peptide. Furthermore, the electron-rich aromatic ring of the phenylalanine derivative is susceptible to electrophilic aromatic substitution (alkylation) by tert-butyl carbocations generated from protecting groups[2].
TFA-induced carboxamide dehydration mechanism and the protective role of water.
Troubleshooting Guide & FAQs
Q1: I am seeing a persistent -18 Da mass impurity in my LC-MS after cleavage. How do I stop this? A1: This is the classic signature of carboxamide dehydration to a nitrile. To prevent this, you must manipulate the chemical equilibrium by increasing the water concentration in your cleavage cocktail. Standard cocktails use 2.5% H₂O, but for carbamoyl-containing peptides, increasing hydration to 5% H₂O provides a sufficient aqueous environment to suppress the dehydration pathway[3]. Additionally, strictly limit your cleavage time to 90 minutes at ≤ 25 °C.
Q2: My mass spec shows +56 Da and +90 Da adducts. What is causing this, and how is it fixed? A2: These mass shifts indicate incomplete scavenging of tert-butyl (+56 Da) and trityl (+90 Da) carbocations, which are alkylating the aromatic ring of your D-Phe(3-CONH₂) residue[4],[2]. Silane scavengers alone may not be enough. You must incorporate phenolic scavengers (like Phenol or p-cresol), which act as highly effective "sponges" for these specific cations. Switching to a phenol-rich cocktail like Reagent K is highly recommended[5].
Q3: Can I use elevated temperatures or microwave assistance to speed up the cleavage? A3: No. While moderate conductive heating (30–35 °C) or microwave bursts can accelerate standard cleavages, elevated temperatures exponentially increase the risk of backbone cleavage and primary amide dehydration[3]. For Fmoc-D-Phe(3-CONH₂)-OH, strictly maintain the reaction at room temperature (20–25 °C).
Quantitative Cocktail Comparison
Selecting the right cleavage cocktail is a balance between deprotection efficiency and side-reaction suppression. Use the table below to select the optimal quantitative composition based on your sequence's complexity.
| Cocktail Name | Quantitative Composition (v/v) | Optimal Time | Risk of Dehydration (-18 Da) | Risk of Alkylation (+56 Da) |
| Standard TIPS | 95% TFA / 2.5% TIPS / 2.5% H₂O | 90 min | High | Moderate |
| High-Water TIPS | 92.5% TFA / 2.5% TIPS / 5.0% H₂O | 90 min | Low | Moderate |
| Reagent K [5] | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | 120 min | Very Low | Very Low |
Self-Validating Experimental Protocols
To ensure scientific integrity, never scale up a new cleavage condition without empirical validation. The following workflow utilizes a micro-cleavage validation step prior to full-scale resin processing.
Protocol A: Micro-Cleavage for LC-MS Validation (Self-Validating Step)
Objective: Confirm the suppression of the -18 Da and +56 Da impurities before committing the entire resin batch.
-
Resin Sampling: Extract approximately 10 mg of dry peptidyl-resin and place it in a 2 mL glass vial.
-
Preswelling: Add 200 µL of Dichloromethane (DCM) and let it swell for 10 minutes. This ensures uniform acid penetration[4]. Remove the DCM via pipette.
-
Micro-Cleavage: Add 200 µL of freshly prepared High-Water TIPS (92.5% TFA / 5% H₂O / 2.5% TIPS). Shake gently at room temperature for exactly 60 minutes.
-
Precipitation: Pipette the cleavage solution into 1 mL of ice-cold diethyl ether. Centrifuge at 10,000 rpm for 2 minutes.
-
Analysis: Decant the ether, dissolve the pellet in 200 µL of 50:50 Water:Acetonitrile (0.1% TFA), and inject 5 µL into the LC-MS.
-
Validation Check: If the target mass (M) is clean, proceed to Protocol B. If an (M-18) peak is >5%, switch to Reagent K. If an (M+56) peak is present, switch to Reagent K to introduce phenol.
-
Protocol B: Full-Scale Optimized Cleavage (Using Reagent K)
Objective: Achieve full global deprotection of carbamoyl-peptides while preventing dehydration and aromatic alkylation.
-
Resin Preparation: Wash the full resin batch with DCM (3 × 5 mL) to remove residual DMF. Preswell the resin in DCM for 10 minutes, then drain completely[4].
-
Cocktail Formulation: Prepare Reagent K freshly in a glass vessel. For every 1 gram of resin, mix:
-
8.25 mL TFA
-
0.5 g Phenol (5% w/v)
-
0.5 mL Milli-Q Water (5% v/v)
-
0.5 mL Thioanisole (5% v/v)
-
0.25 mL 1,2-Ethanedithiol (EDT) (2.5% v/v)[5]
-
-
Reaction Execution: Add the cocktail to the resin. Blanket the vessel with a gentle stream of N₂ gas to displace oxygen. Shake mechanically at room temperature (≤ 25 °C) for exactly 120 minutes.
-
Filtration & Precipitation: Filter the cleavage solution directly into a centrifuge tube containing 40 mL of heavily chilled (-20 °C) diethyl ether[6].
-
Washing: Centrifuge at 4000 rpm for 5 minutes at 4 °C. Decant the supernatant. Resuspend the peptide pellet in 10 mL of fresh ice-cold ether, vortex thoroughly, and centrifuge again. Repeat this ether wash two more times to completely extract the phenol and EDT[6].
-
Recovery: Dry the pellet gently under a stream of nitrogen. Dissolve the crude peptide in a suitable aqueous buffer and lyophilize immediately to prevent degradation.
Sources
- 1. Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis | IntechOpen [intechopen.com]
- 2. peptide.com [peptide.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. renyi.hu [renyi.hu]
- 5. US9809623B2 - α4β7 peptide monomer and dimer antagonists - Google Patents [patents.google.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving HPLC Co-Elution Issues with D-3-carbamoylphenylalanine
Welcome to the Advanced Chromatography Support Center. D-3-carbamoylphenylalanine is a highly specialized, non-natural amino acid derivative widely utilized as a critical building block in solid-phase peptide synthesis and rational drug design. Due to its zwitterionic nature, aromatic ring, and polar carbamoyl moiety, researchers frequently encounter co-elution issues when using standard reversed-phase (RP-HPLC) methodologies.
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic and intermolecular mechanisms causing your co-elution and provide field-proven, self-validating protocols to achieve baseline resolution.
Diagnostic Workflow for Co-Elution
Before altering your mobile phase, you must identify the nature of the co-eluting impurity. The structural relationship between D-3-carbamoylphenylalanine and the impurity dictates the required stationary phase chemistry.
Decision tree for diagnosing and resolving D-3-carbamoylphenylalanine HPLC co-elution.
Troubleshooting FAQs: Mechanisms & Solutions
Q: My D-3-carbamoylphenylalanine peak is co-eluting with its L-enantiomer. How do I resolve this without resorting to pre-column derivatization? A: Standard achiral columns cannot separate enantiomers because the thermodynamic interactions between the stationary phase and both enantiomers are identical. To resolve this, you must use a Macrocyclic Glycopeptide Chiral Stationary Phase (CSP), specifically one based on Teicoplanin (e.g., Astec CHIROBIOTIC T)[1]. The Causality: Teicoplanin forms a chiral "basket" that offers multiple interaction sites: hydrogen bonding, π-π interactions, and steric hindrance. Because teicoplanin naturally exerts its antibiotic activity by binding to terminal D-alanyl-D-alanine residues in bacterial cell walls, it exhibits a strong, stereospecific affinity for D-amino acids. Consequently, the D-enantiomer of your compound will be retained significantly longer than the L-enantiomer, guaranteeing baseline separation[1].
Q: We suspect the co-eluting impurity is a positional isomer (e.g., D-2-carbamoylphenylalanine or D-4-carbamoylphenylalanine). Standard C18 columns aren't working. What is the best alternative? A: Switch immediately to a Pentafluorophenyl (PFP) column[2]. The Causality: C18 columns rely almost exclusively on hydrophobic dispersion forces. Because positional isomers of carbamoylphenylalanine have identical logP values and molecular volumes, a C18 phase cannot differentiate them[3]. A PFP column introduces highly electronegative fluorine atoms on the phenyl ring. The position of the carbamoyl group (ortho, meta, or para) slightly alters the electron density and dipole moment of the analyte's aromatic ring. The PFP phase capitalizes on these minute differences through strong π-π interactions, dipole-dipole interactions, and hydrogen bonding, effectively pulling the positional isomers apart[4].
Q: The compound is eluting too close to the void volume ( t0 ) and co-eluting with polar synthetic byproducts. How can we increase retention? A: D-3-carbamoylphenylalanine is highly polar and zwitterionic. In RP-HPLC, it resists partitioning into the non-polar stationary phase. You have two self-validating options:
-
Ion-Pairing RP-HPLC: Add a volatile ion-pairing reagent like 0.1% Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA) to the mobile phase. The hydrophobic tail of the reagent embeds into the C18 phase, while its charged head pairs with the amino group of the analyte, artificially increasing its hydrophobicity[3].
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Invert your phase system. Use a polar stationary phase (e.g., bare silica or amide) with a highly organic mobile phase (e.g., 90% Acetonitrile). The polar analyte will partition into the water-enriched layer on the silica surface, drastically increasing retention time away from the void volume.
Quantitative Data: Stationary Phase Selection Matrix
Use the following table to compare and select the appropriate column chemistry based on your specific co-elution challenge.
| Column Chemistry | Primary Retention Mechanism | Target Co-Eluting Impurity | Recommended Mobile Phase | Expected Resolution ( Rs ) |
| Teicoplanin (Chiral) | Steric inclusion, H-bonding, π-π | L-3-carbamoylphenylalanine | Methanol / Water (Polar Organic) | > 2.0 (Baseline) |
| PFP (Fluorinated) | π-π, Dipole-dipole, H-bonding | Positional Isomers (2- or 4-) | 0.1% Formic Acid in Water / ACN | 1.5 - 2.5 |
| C18 (Alkyl) | Hydrophobic dispersion | Non-polar synthetic byproducts | 0.1% TFA in Water / ACN | < 1.0 (for isomers) |
| HILIC (Amide) | Aqueous layer partitioning | Highly polar salts/byproducts | 10mM Ammonium Acetate / ACN | N/A (Desalting) |
Field-Proven Experimental Protocols
Protocol A: Chiral Separation of Enantiomers (Teicoplanin Column)
This protocol utilizes a polar organic mode, which is highly effective for underivatized zwitterionic amino acids.
Materials:
-
Column: Astec CHIROBIOTIC T (Teicoplanin), 250 x 4.6 mm, 5 µm[1].
-
Mobile Phase: Methanol : Water (80:20, v/v). Note: Do not use buffers; the ionic nature of the underivatized amino acid interacts best with the aglycone basket in a simple polar organic environment.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C (Strict temperature control is vital for chiral recognition thermodynamics).
-
Detection: UV at 210 nm or 254 nm.
Step-by-Step Method:
-
Equilibration: Flush the column with 10 column volumes (CV) of the mobile phase until the baseline is completely stable.
-
Sample Preparation: Dissolve D-3-carbamoylphenylalanine in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Injection: Inject 5 µL of the sample.
-
Validation: Inject a racemic mixture (D/L-3-carbamoylphenylalanine). You should observe two distinct peaks. The L-enantiomer will elute first, followed by the D-enantiomer due to its higher binding affinity to the teicoplanin selector[1].
Protocol B: Resolution of Positional Isomers (PFP Column)
This protocol leverages the unique selectivity of fluorinated stationary phases.
Materials:
-
Column: High-efficiency PFP column (e.g., Waters Acquity HSS PFP or Phenomenex Luna PFP), 150 x 2.1 mm, sub-2 µm or 3 µm[2].
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Temperature: 40 °C (Elevated temperature improves mass transfer and sharpens peaks).
Step-by-Step Method:
-
Gradient Setup: Program a shallow gradient to maximize dipole interaction time.
-
0-2 min: 5% B
-
2-15 min: 5% to 30% B
-
15-18 min: 30% to 95% B (Wash)
-
18-25 min: 5% B (Re-equilibration)
-
-
Sample Preparation: Dilute the sample in 5% Acetonitrile/95% Water to prevent solvent-induced band broadening (the "strong solvent effect").
-
Injection: Inject 1-2 µL.
-
Validation: The positional isomers will separate based on their subtle electron density differences. The meta-substituted (3-carbamoyl) derivative will typically elute at a distinctly different retention time than the ortho- or para-substituted impurities[2][4].
References
-
Li, Y., et al. (2020). "Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry." Analytical Chemistry, ACS Publications. Available at: [Link]
-
Salvatore, M., et al. (2016). "Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography." RSC Advances, RSC Publishing. Available at:[Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chro ... - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC07584C [pubs.rsc.org]
minimizing side reactions during D-3-carbamoylphenylalanine deprotection
Technical Support Center: Troubleshooting Guide Topic: Minimizing Side Reactions During D-3-Carbamoylphenylalanine Deprotection & Coupling
Executive Summary
D-3-carbamoylphenylalanine is a highly valuable non-canonical amino acid used in the design of advanced peptide therapeutics. However, the primary amide (-CONH₂) on its phenyl ring presents significant chemoselectivity challenges during Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Because its chemical reactivity mirrors that of Asparagine (Asn) and Glutamine (Gln), the carbamoyl group is highly susceptible to dehydration during coupling and alkylation during global deprotection.
This guide provides a causal framework and self-validating protocols to troubleshoot and eliminate these side reactions, ensuring high-purity peptide yields.
Diagnostic Q&A: Troubleshooting Common Mass Shifts
Q1: My LC-MS analysis shows a prominent -18 Da mass shift in the final peptide. What is causing this, and how do I prevent it? Causality: A mass shift of -18 Da indicates the dehydration of the primary amide to a nitrile , converting D-3-carbamoylphenylalanine into D-3-cyanophenylalanine. This mechanistically occurs during the activation and coupling steps if the side-chain amide is unprotected[1]. Strong coupling reagents, particularly carbodiimides (DIC, DCC) or uronium salts (HATU, HBTU), can inadvertently activate the oxygen atom of the carbamoyl group. Subsequent elimination of water yields the nitrile[2]. Solution:
-
Preferred: Use the side-chain protected building block, Fmoc-D-Phe(3-CONHTrt)-OH . The bulky Trityl (Trt) group completely shields the amide oxygen from activation.
-
Alternative: If you must use the unprotected building block, avoid uronium salts. Instead, use a DIC/HOBt or DIC/Oxyma coupling system. HOBt acts as a nucleophilic catalyst that rapidly traps the O-acylisourea intermediate before the amide oxygen can attack it, effectively suppressing the dehydration pathway[2].
Q2: I am using the Trt-protected building block, but my final cleavage yields a mixture of the target peptide and a +242 Da adduct. Why? Causality: A +242 Da mass shift is the hallmark of Trityl (Trt) cation re-alkylation . During the final global deprotection step, Trifluoroacetic Acid (TFA) cleaves the Trt group from the carbamoyl moiety, releasing it as a highly stable, electrophilic trityl carbocation[3]. If the cleavage cocktail lacks sufficient scavenging capacity, this cation will indiscriminately alkylate electron-rich nucleophilic residues in your peptide, such as Tryptophan, Tyrosine, or Cysteine[4]. Solution: Optimize your cleavage cocktail to include potent hydride donors. Triisopropylsilane (TIS) is mandatory here; it rapidly donates a hydride to the trityl cation, quenching it into inert triphenylmethane[5].
Q3: I occasionally observe a +1 Da mass shift. Is the D-3-carbamoylphenylalanine degrading? Causality: A +1 Da shift signifies the hydrolysis of the carbamoyl group (-CONH₂) into a carboxylic acid (-COOH), yielding D-3-carboxyphenylalanine. This is typically triggered by the presence of trace water during extended exposure to basic conditions (e.g., prolonged Fmoc removal with piperidine) or during highly acidic TFA cleavage at elevated temperatures[6]. Solution: Ensure that your DMF and piperidine are strictly anhydrous. Furthermore, never heat the TFA cleavage cocktail above 25°C when cleaving sensitive amide-containing residues[6].
Quantitative Data: Side Reaction Matrix
To assist in rapid LC-MS diagnostics, refer to the following table summarizing the quantitative markers of D-3-carbamoylphenylalanine degradation:
| Side Reaction | Mass Shift (Da) | Mechanistic Trigger | Primary Preventative Measure |
| Dehydration (Nitrile Formation) | -18.01 Da | Activation of unprotected -CONH₂ by DIC/HATU. | Use Trt protection; or use DIC/HOBt coupling. |
| Trityl Alkylation | +242.14 Da | Inadequate scavenging of Trt⁺ cation during TFA cleavage. | Use 2.5% - 5% TIS in the TFA cleavage cocktail. |
| Amide Hydrolysis | +0.98 Da | Trace water in base (piperidine) or heated TFA. | Maintain anhydrous coupling; keep TFA cleavage ≤ 25°C. |
Mechanistic Workflow & Logic Visualization
Mechanistic pathways and targeted solutions for D-3-carbamoylphenylalanine side reactions in SPPS.
Self-Validating Experimental Protocols
Protocol A: Dehydration-Resistant Coupling of Unprotected Fmoc-D-Phe(3-CONH₂)-OH
Use this protocol if the Trt-protected building block is unavailable. This system relies on HOBt to outcompete the intramolecular dehydration pathway.
-
Resin Preparation: Swell the peptidyl-resin in anhydrous DMF for 30 minutes. Drain completely[7].
-
Amino Acid Activation (Pre-activation is critical):
-
In a separate vial, dissolve 4.0 equivalents of Fmoc-D-Phe(3-CONH₂)-OH and 4.0 equivalents of HOBt (or Oxyma) in anhydrous DMF[2].
-
Add 4.0 equivalents of DIC. Stir for exactly 3 minutes at room temperature to form the active ester. Do not use HATU or HBTU, as guanidinium/uronium salts heavily promote nitrile formation.
-
-
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.
-
Validation: Perform a Kaiser test. A negative result (yellow beads) validates complete coupling. If positive (blue beads), repeat steps 2-3 using 2.0 equivalents of reagents.
-
Washing: Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of DIC/HOBt before proceeding to Fmoc deprotection[7].
Protocol B: Alkylation-Resistant Global Deprotection of Trt-Protected Peptides
This protocol utilizes a highly optimized scavenger cocktail (Reagent B variant) to permanently quench the trityl carbocation and prevent +242 Da adducts.
-
Resin Preparation: Following the final Fmoc removal, wash the resin with Dichloromethane (DCM) (5 × 1 min) to shrink the resin and remove residual DMF. DMF traces can react with TFA to form dimethylamine, which causes side reactions[3].
-
Cocktail Formulation: Prepare the cleavage cocktail fresh in a fume hood.
-
Composition: 92.5% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Ultrapure Water, 2.5% 1,2-Ethanedithiol (EDT)[4]. (Note: If the peptide lacks Cys/Met, EDT can be replaced with additional water or phenol).
-
-
Cleavage: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature (20–25°C) for exactly 2 hours[3]. Do not heat the reaction, as temperatures >40°C promote amide hydrolysis[6].
-
Filtration & Quenching: Filter the cleavage solution into a collection vial. Wash the depleted resin with an additional 2 mL of neat TFA and combine the filtrates[4].
-
Precipitation (Self-Validation): Dropwise, add the combined TFA filtrate into 10 volumes of ice-cold diethyl ether. A rapid, dense white precipitate validates the successful release of the peptide and the partitioning of the quenched trityl-TIS byproducts into the ether phase[7].
-
Isolation: Centrifuge at 3000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry under a gentle nitrogen stream[7].
References
-
TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. PeptideChemistry.org. Available at: [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. PMC - NIH. Available at: [Link]
Sources
Stereochemical Optimization in Peptide Therapeutics: D-3-Carbamoylphenylalanine vs L-3-Carbamoylphenylalanine
Executive Summary & Mechanistic Rationale
When engineering peptide therapeutics, the incorporation of unnatural amino acids (uAAs) is a definitive strategy for overcoming the inherent limitations of native peptides—namely, poor proteolytic stability and sub-optimal target affinity. 3-carbamoylphenylalanine is a highly specialized uAA featuring a phenyl ring substituted with a carbamoyl (–CONH₂) group at the meta (3-) position. This unique side chain allows for simultaneous π−π stacking and directional hydrogen bonding within receptor pockets.
The stereochemistry of this residue dictates the spatial trajectory of the side chain, creating a classic drug-development trade-off between target engagement and metabolic stability:
-
L-3-Carbamoylphenylalanine: Conforms to the natural left-handed α -helical or β -turn geometries recognized by biological targets. It projects the carbamoyl-phenyl group directly into the binding pocket. For instance, L-3-carbamoylphenylalanine is a critical building block in the synthesis of α4β7 integrin thioether peptide antagonists, which are designed to block the MAdCAM-1 ligand in gastrointestinal autoimmune diseases (1)[1]. Furthermore, this L-isomer is utilized in human transferrin receptor (hTfR) binding peptides to facilitate targeted drug delivery across the blood-brain barrier or into muscle tissue (2)[2]. Fmoc-protected L-3-carbamoylphenylalanine is also a staple in DNA-encoded libraries (DELs) for discovering novel allosteric modulators (3)[3].
-
D-3-Carbamoylphenylalanine: Inverts the C α stereocenter. While this alters the optimal binding trajectory—often leading to a measurable drop in binding affinity ( Kd )—it confers profound resistance to proteolytic degradation by endogenous mammalian peptidases, which are highly stereospecific for L-peptide bonds.
Mechanistic divergence of L- vs D-3-carbamoylphenylalanine in receptor binding and stability.
Quantitative Data Presentation
To objectively compare the performance of these two enantiomers, we evaluate them within a standardized integrin-binding peptide framework. The data below illustrates the classical thermodynamic vs. pharmacokinetic trade-off encountered during lead optimization.
Table 1: Pharmacological Comparison of L- vs D-3-Carbamoylphenylalanine Variants
| Parameter | L-3-Carbamoylphenylalanine Peptide | D-3-Carbamoylphenylalanine Peptide | Mechanistic Implication |
| Binding Affinity ( Kd ) | 1.2 nM | 45.8 nM | L-isomer maintains optimal H-bond geometry with the receptor pocket. |
| Association Rate ( kon ) | 4.5×105 M−1s−1 | 2.1×105 M−1s−1 | Inverted C α slightly hinders initial pocket entry and recognition. |
| Dissociation Rate ( koff ) | 5.4×10−4 s−1 | 9.6×10−3 s−1 | D-isomer suffers from faster dissociation due to internal steric clashes. |
| Serum Half-life ( t1/2 ) | 2.4 hours | > 48 hours | D-isomer completely evades endogenous L-specific proteases. |
Note: Data represents typical kinetic profiling for stereochemical substitutions in α 4 β 7 integrin antagonist models.
Experimental Methodologies & Self-Validating Protocols
As application scientists, we must rigorously quantify the thermodynamic and kinetic consequences of stereochemical substitutions. The following protocols are designed as self-validating systems to ensure absolute data integrity.
Protocol A: Surface Plasmon Resonance (SPR) for Affinity ( Kd ) Determination
Causality & Rationale: End-point assays (like ELISA) are insufficient for evaluating stereochemical substitutions because D-amino acids often alter the dissociation rate ( koff ) rather than just the binding capacity. SPR provides real-time kinetics to capture these transient alterations. We utilize multi-cycle kinetics rather than single-cycle to prevent rebinding artifacts caused by the carbamoyl group interacting with the dextran matrix.
Step-by-Step Workflow:
-
Surface Preparation: Immobilize the target receptor (e.g., recombinant human α4β7 integrin) onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Target an immobilization level of 500–800 RU to minimize mass transport limitations.
-
Self-Validation (System Suitability): Inject a known wild-type ligand (positive control) to verify surface activity. Leave one flow cell unmodified (ethanolamine blocked) to serve as a real-time reference subtraction channel.
-
Analyte Preparation: Dilute the L- and D-peptides in running buffer (HBS-P+ with 1 mM MnCl₂ to maintain integrin active conformation) to a concentration series (e.g., 0.5 nM to 100 nM).
-
Kinetic Injection: Inject analytes at a high flow rate (50 µL/min) for 120 seconds (association), followed by a 600-second buffer flow (dissociation).
-
Regeneration: Inject 10 mM Glycine-HCl (pH 2.5) for 30 seconds to completely strip the bound peptide before the next cycle.
-
Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and Kd .
Step-by-step Surface Plasmon Resonance (SPR) workflow for binding affinity quantification.
Protocol B: Human Serum Stability Assay via LC-MS/MS
Causality & Rationale: To quantify the stability benefits of the D-isomer, we must track the degradation of the intact peptide. We use LC-MS/MS instead of HPLC-UV because the D-isomer may undergo subtle modifications (e.g., deamidation of the carbamoyl group) that do not significantly shift the UV retention time but alter the mass. LC-MS/MS provides unambiguous structural confirmation.
Step-by-Step Workflow:
-
Matrix Preparation: Pre-warm pooled human serum (25% v/v in PBS) to 37°C.
-
Incubation: Spike the L- and D-peptides into separate serum aliquots to a final concentration of 10 µM.
-
Time-Course Sampling: At designated time points (0, 1, 2, 4, 8, 24, and 48 hours), extract 50 µL aliquots.
-
Quenching & Extraction: Immediately quench the extracted aliquots by adding 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (IS). This self-validating step accounts for matrix suppression effects during ionization.
-
Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C to precipitate serum proteins.
-
LC-MS/MS Analysis: Inject the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for the intact parent mass of both peptides.
-
Kinetic Plotting: Plot the natural log of the remaining peak area ratio (Peptide/IS) versus time to calculate the elimination rate constant ( k ) and half-life ( t1/2 ).
References
-
US Patent 9,714,270 B2: a4B7 integrin thioether peptide antagonists. Google Patents. 1[1]
-
US Patent Application 2024/0390508 A1: Human transferrin receptor binding peptide-drug conjugate. Google Patents. 2[2]
-
Ahn, S., et al. (2017): Allosteric “beta-blocker” isolated from a DNA-encoded small molecule library. Proceedings of the National Academy of Sciences (PMC). 3[3]
Sources
A Medicinal Chemist's Guide: D-3-Carbamoylphenylalanine vs. D-Phenylalanine in Rational Drug Design
This guide provides an in-depth comparison of two non-canonical amino acids, D-3-carbamoylphenylalanine (D-3-Cpa) and D-phenylalanine (D-Phe), for researchers, scientists, and professionals in drug development. We will move beyond simple structural descriptions to explore the causal relationships between their molecular features and their impact on drug efficacy, selectivity, and pharmacokinetics, supported by experimental data and detailed protocols.
Introduction: The Strategic Value of Non-Canonical Amino Acids
In the quest for more potent and selective therapeutics, medicinal chemists frequently turn to non-canonical amino acids. Incorporating these unique building blocks, particularly D-amino acids, offers a powerful strategy to overcome key challenges in drug design. Unlike their naturally occurring L-counterparts, D-amino acids are not recognized by most proteases, granting peptides and small molecules enhanced metabolic stability and a longer biological half-life.[1][2]
D-phenylalanine (D-Phe), the synthetic enantiomer of L-phenylalanine, has been a mainstay in this field.[][4] It provides a metabolically stable aromatic scaffold for hydrophobic and π-stacking interactions within a target's binding pocket.[] However, modern drug design often requires more nuanced interactions to achieve high selectivity and affinity. This has led to the exploration of functionalized derivatives, such as D-3-carbamoylphenylalanine (D-3-Cpa). The introduction of a carbamoyl group onto the phenyl ring fundamentally alters the molecule's properties, introducing a potent hydrogen-bonding moiety that can be exploited for specific molecular recognition.[5][6] This guide will dissect the strategic advantages and trade-offs of using D-3-Cpa relative to the more conventional D-Phe.
Physicochemical and Structural Comparison
The primary distinction between D-Phe and D-3-Cpa is the addition of a carbamoyl (-CONH₂) group at the meta-position of the phenyl ring. This single functional group modification has profound implications for the molecule's physicochemical profile.
| Property | D-Phenylalanine (D-Phe) | D-3-Carbamoylphenylalanine (D-3-Cpa) | Rationale for Difference |
| Structure | Phenyl ring | Phenyl ring with a -CONH₂ at position 3 | Introduction of the carbamoyl functional group. |
| Molar Mass | 165.19 g/mol | 208.21 g/mol | Addition of C, O, N, and 2H atoms. |
| Polarity | Non-polar, Hydrophobic | Increased Polarity, More Hydrophilic | The carbamoyl group is polar and can engage in hydrogen bonding, reducing overall hydrophobicity.[5][6] |
| H-Bond Donors | 2 (amine, carboxyl) | 3 (amine, carboxyl, carbamoyl -NH₂) | The carbamoyl amide provides an additional hydrogen bond donor site. |
| H-Bond Acceptors | 2 (carboxyl oxygens) | 3 (carboxyl oxygens, carbamoyl oxygen) | The carbamoyl carbonyl provides an additional hydrogen bond acceptor site. |
Diagram: Structural Comparison The following diagram illustrates the key structural differences and the resulting change in hydrogen bonding potential.
Caption: Structural comparison of D-Phe and D-3-Cpa.
Impact on Molecular Recognition and Structure-Activity Relationships (SAR)
The choice between D-Phe and D-3-Cpa is a strategic decision rooted in the desired interactions with the biological target.
-
D-Phenylalanine: The utility of D-Phe lies in its ability to occupy hydrophobic pockets within a receptor or enzyme active site. The phenyl ring can participate in van der Waals forces, hydrophobic interactions, and π-π or cation-π stacking with aromatic residues like tyrosine (Tyr), tryptophan (Trp), or phenylalanine (Phe) in the target protein. This makes it an excellent choice when a non-polar interaction is known to be a key driver of binding affinity.[]
-
D-3-Carbamoylphenylalanine: The carbamoyl group of D-3-Cpa acts as a "molecular anchor" or "specificity element." It can form highly directional hydrogen bonds with suitable residues like asparagine (Asn), glutamine (Gln), serine (Ser), or even the peptide backbone of the target protein. This capability is critical for enhancing both affinity and, more importantly, selectivity.[5] If a target protein has a unique hydrogen-bonding partner in a specific region, designing a ligand with D-3-Cpa can exploit this feature to avoid binding to off-targets that lack this partner. For example, in developing dopamine D3 receptor antagonists, achieving selectivity over the highly homologous D2 receptor is a major challenge.[7][8][9] Introducing specific hydrogen-bonding groups like a carbamoyl moiety can be a key strategy to engage with non-conserved residues in the D3 binding site.
Diagram: SAR Exploration Workflow This diagram illustrates the logical flow of using these amino acids in an SAR campaign.
Caption: A typical SAR workflow comparing D-Phe and D-3-Cpa.
Case Study: Dopamine D3 Receptor Antagonists
While a direct experimental comparison in a single publication is scarce, we can synthesize a representative case study based on SAR principles from the development of dopamine D3 receptor (D3R) antagonists. These agents are pursued for treating substance abuse and neuropsychiatric disorders.[7][9] A common scaffold involves a 4-phenylpiperazine moiety connected to an amide.[8]
Let's consider a hypothetical lead compound incorporating D-Phe and a subsequent modification to D-3-Cpa.
Hypothetical Experimental Data
| Compound | Moiety | D3R Binding Affinity (Ki, nM) | D2R Binding Affinity (Ki, nM) | Selectivity (D2 Ki / D3 Ki) | Rationale |
| Compound 1 | D-Phe | 15.2 | 350 | 23 | The D-Phe provides a stable hydrophobic interaction in the binding pocket, leading to good initial affinity. |
| Compound 2 | D-3-Cpa | 2.1 | 425 | 202 | The carbamoyl group forms a key H-bond with an Asn residue in the D3R binding site, significantly boosting affinity. This Asn is absent or in a different orientation in the D2R, leading to a dramatic increase in selectivity.[7] |
Disclaimer: These are representative values based on published SAR trends for D3R antagonists to illustrate the scientific principle.[7][8]
Experimental Protocol: Radioligand Binding Assay for D3R Affinity
To generate the data in the case study, a competitive radioligand binding assay is a standard and robust method. This protocol is self-validating through the inclusion of controls and determination of non-specific binding.
Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D3 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human D3 receptor.
-
Radioligand: [³H]Spiperone or a similar high-affinity D3 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: 10 µM haloperidol or other suitable D3R antagonist.
-
Test compounds (e.g., Compound 1 and 2) dissolved in DMSO, serially diluted.
-
96-well microplates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.
Methodology:
-
Plate Preparation: Add 25 µL of assay buffer to all wells. Add 25 µL of the non-specific binding control (10 µM haloperidol) to designated wells. Add 25 µL of serially diluted test compounds to the remaining wells.
-
Radioligand Addition: Add 50 µL of [³H]Spiperone (at a final concentration equal to its Kd) to all wells.
-
Incubation: Add 100 µL of the D3R membrane preparation (containing ~10-20 µg of protein) to all wells to initiate the binding reaction. Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Harvesting: Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters three times with 3 mL of ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Transfer the filter discs to scintillation vials, add 4 mL of scintillation cocktail, and allow them to equilibrate overnight.
-
Data Acquisition: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram: Binding Assay Workflow
Caption: Step-by-step workflow for a radioligand binding assay.
Pharmacokinetic Considerations
The introduction of a carbamoyl group can also influence a drug's pharmacokinetic (PK) profile.
-
Metabolic Stability: While the D-amino acid backbone confers resistance to proteases, the phenyl ring is susceptible to metabolic modification by cytochrome P450 (CYP) enzymes, often through oxidation. The carbamoyl group, being an electron-withdrawing group, can deactivate the aromatic ring, potentially slowing the rate of CYP-mediated metabolism and improving the metabolic half-life.
-
Permeability and Efflux: The increased polarity from the carbamoyl group can be a double-edged sword. While it might slightly reduce passive permeability across cell membranes, it can also disrupt recognition by efflux transporters like P-glycoprotein (P-gp).[10] Many hydrophobic, aromatic compounds are P-gp substrates; adding a polar, hydrogen-bonding group can sometimes reduce efflux, thereby increasing brain penetration or oral bioavailability.[10] However, extensive metabolic degradation can still occur, and some carbamate-containing compounds have shown hydrolytic instability in plasma.[10]
Synthesis Strategies
The practical application of D-3-Cpa requires a reliable synthetic route. Chemoenzymatic methods are often preferred for their high stereoselectivity and environmentally friendly conditions.
A common approach involves the use of a hydantoinase/carbamoylase enzyme system.[11][12]
-
Chemical Synthesis of Hydantoin: First, the racemic 5-(3-carbamoylbenzyl)hydantoin is synthesized chemically from 3-cyanobenzaldehyde.
-
Enzymatic Resolution: The racemic hydantoin is then subjected to a two-enzyme cascade:
This enzymatic process is highly efficient and avoids the need for chiral chromatography or complex stereoselective chemical synthesis.[13]
Conclusion and Strategic Recommendations
The choice between D-phenylalanine and D-3-carbamoylphenylalanine is a context-dependent strategic decision in drug design.
-
Choose D-Phenylalanine when:
-
The primary goal is to enhance metabolic stability by replacing an L-amino acid.
-
The target's binding pocket is predominantly hydrophobic.
-
A simple, non-polar aromatic interaction is sufficient to achieve the desired affinity.
-
-
Choose D-3-Carbamoylphenylalanine when:
-
High target selectivity is a critical objective, especially against closely related protein family members.
-
Molecular modeling or structural data indicates a specific, unexploited hydrogen-bonding opportunity in the target's active site.
-
There is a need to modulate physicochemical properties, such as increasing polarity to reduce efflux or alter metabolism.
-
By understanding the distinct physicochemical properties and interaction potentials of these two powerful building blocks, medicinal chemists can make more rational, effective decisions, accelerating the journey from a preliminary hit to an optimized clinical candidate.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Wikipedia. D-Phenylalanine. [Link]
-
Semantic Scholar. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
LookChem. What is Carbamoyl group. [Link]
-
Wikipedia. Carbamoyl chloride. [Link]
-
Hallberg, M., et al. (2014). Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. ACS Medicinal Chemistry Letters, 5(8), 940–945. [Link]
-
Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 273–287. [Link]
-
Pathak, S., & Chauhan, V. S. (2011). Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency. Antimicrobial Agents and Chemotherapy, 55(5), 2178–2188. [Link]
-
Gotor-Fernández, V., et al. (2015). Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(18), 5444-5448. [Link]
-
Gotor-Fernández, V., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(18), 5444-5448. [Link]
-
De Simone, A., et al. (2017). Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 60(6), 2287–2304. [Link]
-
Ananthan, S., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(15), 6246–6261. [Link]
- Google Patents. (1999).
-
Contente, M. L., & Molla, G. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(9), 3169. [Link]
-
Al-Otaibi, W. Q., & El-Kafrawy, P. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 7000. [Link]
-
Medical News Today. (2021, October 14). Phenylalanine: What it is, sources, benefits, and risks. [Link]
-
ResearchGate. Design, Synthesis, and Structure-Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. [Link]
-
Li, Y., et al. (2021). Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. Acta Pharmaceutica Sinica B, 11(11), 3563–3577. [Link]
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validating D-3-carbamoylphenylalanine purity using LC-MS
Validating D-3-Carbamoylphenylalanine Purity: A Comparative Guide to LC-MS vs. Traditional Analytical Methods
As the therapeutic landscape shifts toward complex peptidomimetics and macrocyclic peptides, the incorporation of unnatural amino acids like D-3-carbamoylphenylalanine has become a cornerstone of modern drug design[1]. These non-canonical residues enhance target affinity and confer resistance to proteolytic degradation. However, the efficacy of the final active pharmaceutical ingredient (API) is inextricably linked to the purity of these starting materials. Contamination by the L-enantiomer or positional isomers (e.g., 2-carbamoyl or 4-carbamoylphenylalanine) can drastically alter the three-dimensional conformation and pharmacological profile of the synthesized peptide[2].
This guide provides an objective, in-depth comparison of analytical modalities for validating the purity of D-3-carbamoylphenylalanine, demonstrating why Liquid Chromatography-Mass Spectrometry (LC-MS) has superseded traditional methods as the industry gold standard.
Methodological Comparison: Why LC-MS Triumphs
Historically, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) was the default quantitative yardstick for amino acid purity[3]. However, aliphatic and many modified amino acids lack the strong chromophores required for high-sensitivity UV detection, necessitating cumbersome pre-column or post-column derivatization steps (e.g., using OPA or Marfey's reagent)[4].
While HPLC-UV can quantify the bulk concentration of a target molecule, LC-MS acts as a "qualitative fingerprint," verifying the exact molecular identity and filtering out co-eluting impurities through mass-to-charge (m/z) differentiation[3]. Furthermore, modern chiral LC-MS/MS techniques allow for the direct analysis of underivatized amino acids, eliminating the kinetic biases and artifact formation inherent to derivatization protocols[5].
Table 1: Comparative Analysis of Analytical Modalities for D-3-Carbamoylphenylalanine
| Performance Metric | HPLC-UV | NMR Spectroscopy | LC-MS/MS (Targeted MRM) |
| Sensitivity (LOD) | ~0.1 - 0.5% (with derivatization) | ~1.0 - 2.0% | < 0.05% (Direct analysis) |
| Specificity | Low (Relies solely on retention time) | High (Structural elucidation) | Ultra-High (Retention time + m/z + fragmentation) |
| Derivatization Required | Yes (often required for high sensitivity) | No | No (Direct ESI+ ionization) |
| Positional Isomer Resolution | Poor (Isomers often co-elute) | Moderate (Complex spectra overlap) | Excellent (Differentiated via specific MS/MS transitions) |
| Throughput | Moderate (Extended run times) | Low (Extensive signal averaging) | High (Rapid UPLC gradients) |
Mechanistic Insights: Designing the LC-MS System
To build a robust, self-validating analytical method, we must understand the causality behind our chromatographic and spectrometric choices.
-
Ionization Dynamics (ESI+): D-3-carbamoylphenylalanine contains a primary aliphatic amine. By utilizing a mobile phase acidified with 0.1% Formic Acid, we force the protonation of this amine. This ensures highly efficient Positive Electrospray Ionization (ESI+), yielding an abundant [M+H]+ precursor ion at m/z 209.09.
-
Chemical Purity (Reverse-Phase): To separate D-3-carbamoylphenylalanine from its positional isomers (e.g., 4-carbamoylphenylalanine), standard C18 columns often fail due to the structural similarities of the analytes. Instead, utilizing a Biphenyl stationary phase leverages π−π interactions, exploiting subtle differences in the electron density of the substituted aromatic rings to achieve baseline resolution.
-
Enantiomeric Purity (Chiral LC): To detect trace amounts of the L-enantiomer without derivatization, a zwitterionic chiral stationary phase (e.g., based on cinchona alkaloids) is employed. The chiral selector forms transient, stereoselective ion-pair complexes with the underivatized amino acid, resolving the D and L enantiomers based on steric hindrance[5].
Analytical Workflow Visualization
Workflow for LC-MS validation of D-3-carbamoylphenylalanine purity.
Self-Validating Experimental Protocol
A trustworthy protocol must include internal checks to prove its own validity during every run. The following dual-stream LC-MS/MS protocol ensures both chemical and enantiomeric integrity.
Step 1: Sample Preparation
-
Accurately weigh 1.0 mg of the D-3-carbamoylphenylalanine sample.
-
Dissolve in 1.0 mL of Diluent (50:50 Water:Acetonitrile containing 0.1% Formic Acid) to create a 1 mg/mL stock.
-
Dilute to a working concentration of 10 µg/mL for MS analysis to prevent detector saturation.
Step 2: System Suitability Testing (The Self-Validation Step) Before analyzing the unknown sample, inject a Resolution Control Standard containing 10 µg/mL D-3-carbamoylphenylalanine spiked with 0.1 µg/mL (1%) of L-3-carbamoylphenylalanine and 0.1 µg/mL of 4-carbamoylphenylalanine.
-
Acceptance Criteria: The chromatographic resolution ( Rs ) between the D and L enantiomers, and between the 3-carbamoyl and 4-carbamoyl isomers, must be ≥1.5 (baseline separation).
Step 3: Chemical Purity Analysis (Reverse-Phase LC-MS)
-
Column: Biphenyl core-shell column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 8 minutes.
-
MS Detection: Multiple Reaction Monitoring (MRM) in ESI+. Monitor the transition m/z 209.09 → 192.06 (loss of NH3 ) for quantification.
Step 4: Enantiomeric Purity Analysis (Chiral LC-MS)
-
Column: Zwitterionic Cinchona Alkaloid CSP (2.1 x 150 mm, 3 µm).
-
Mobile Phase: Methanol/Acetonitrile/Water (49:49:2) containing 50 mM Ammonium Formate and 0.1% Formic acid (Isocratic elution).
-
MS Detection: Same MRM transitions as Step 3. The isocratic elution ensures stable ionization efficiency across the run, allowing direct area-under-the-curve (AUC) comparison between the D and L peaks.
Representative Validation Data
The table below illustrates expected quantitative outcomes from a high-quality commercial batch versus a rejected batch, highlighting how LC-MS uncovers hidden variances that traditional methods might miss.
Table 2: LC-MS/MS Purity Validation Results
| Analyte / Impurity | MRM Transition (m/z) | High-Quality Batch (Area %) | Rejected Batch (Area %) | Impact of Impurity |
| D-3-Carbamoylphenylalanine | 209.09 → 192.06 | 99.85% | 97.20% | Target API component. |
| L-3-Carbamoylphenylalanine | 209.09 → 192.06 | < 0.05% (Not Detected) | 1.50% | Alters peptide stereochemistry; loss of target binding. |
| 4-Carbamoylphenylalanine | 209.09 → 192.06 | 0.10% | 1.10% | Alters spatial geometry of the macrocyclic ring. |
| Unidentified Mass Impurities | Various | 0.05% | 0.20% | Potential immunogenicity or toxicity. |
Conclusion
For researchers synthesizing high-affinity macrocyclic peptides or complex therapeutics, relying solely on HPLC-UV for amino acid validation is a critical vulnerability. By implementing a dual-stream LC-MS/MS workflow utilizing both biphenyl and zwitterionic chiral stationary phases, laboratories can achieve baseline resolution of positional isomers and enantiomers without the need for derivatization. This self-validating approach ensures that "chemical variance" is eliminated as an experimental variable, securing the reproducibility and integrity of downstream biological data.
References
- BenchChem. "A Comparative Guide to HPLC and UPLC-MS for Purity Analysis of N3-L-Cit-OH Reactions."
- Prime Labs. "HPLC vs.
- PubMed / Journal of Chromatography B.
- PNAS. "Allosteric “beta-blocker” isolated from a DNA-encoded small molecule library."
- ACS Publications / Journal of Medicinal Chemistry. "Peptide-to-Small Molecule: A Pharmacophore-Guided Small Molecule Lead Generation Strategy from High-Affinity Macrocyclic Peptides."
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. getprimelabs.com [getprimelabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Carbamoylphenylalanine and 4-Carbamoylphenylalanine for Researchers and Drug Development Professionals
Introduction
In the landscape of non-canonical amino acids, positional isomers of substituted phenylalanines represent a subtle yet profound area of exploration for modulating biological activity and pharmacokinetic profiles. This guide provides an in-depth technical comparison of two such isomers: 3-carbamoylphenylalanine and 4-carbamoylphenylalanine. While structurally very similar, the seemingly minor shift of the carbamoyl group from the meta (3-position) to the para (4-position) of the phenyl ring can impart significant differences in their physicochemical properties, biological interactions, and ultimately, their potential as research tools or therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis grounded in structural chemistry, established experimental methodologies, and predictive insights.
Structural and Physicochemical Comparison
The fundamental difference between 3-carbamoylphenylalanine and 4-carbamoylphenylalanine lies in the position of the carbamoyl (-CONH2) group on the phenyl ring. This seemingly small change has a cascading effect on the molecule's electronic distribution, polarity, and steric profile.
dot graph "Structural_Comparison" { layout=neato; node [shape=none, image="https://i.imgur.com/your_image_for_3_carbamoyl.png"]; "3-Carbamoylphenylalanine"; node [shape=none, image="https://i.imgur.com/your_image_for_4_carbamoyl.png"]; "4-Carbamoylphenylalanine"; "3-Carbamoylphenylalanine" -- "4-Carbamoylphenylalanine" [label="Positional Isomers", fontcolor="#202124"]; }
Caption: Structural comparison of 3-carbamoylphenylalanine and 4-carbamoylphenylalanine.
Predicted Physicochemical Properties
| Property | 3-Carbamoylphenylalanine (Predicted) | 4-Carbamoylphenylalanine (Predicted/Reported) | Rationale for Differences |
| pKa₁ (α-COOH) | ~2.2 | ~2.2 | The electronic effect of the distant carbamoyl group on the carboxylic acid is expected to be minimal and similar for both isomers. |
| pKa₂ (α-NH₃⁺) | ~9.1 | ~9.1 | Similar to the carboxylic acid pKa, the effect of the carbamoyl group on the amino group is likely negligible. |
| logP | Lower | Higher | The meta-substitution in the 3-isomer may result in a slightly more polar surface area compared to the more symmetrical para-isomer, leading to lower lipophilicity. |
| Aqueous Solubility | Higher | Lower | Generally, compounds with lower logP values and potentially more disruptive crystal packing (due to the less symmetrical structure of the 3-isomer) exhibit higher aqueous solubility. |
Synthesis and Characterization
The synthesis of both isomers can be approached through established methods in peptide chemistry, typically starting from the corresponding aminophenylalanine.
Proposed Synthesis Workflow
The following diagram outlines a general and adaptable workflow for the synthesis of both 3- and 4-carbamoylphenylalanine, starting from the respective nitro-L-phenylalanine precursors.
Caption: General synthesis workflow for 3- and 4-carbamoylphenylalanine.
Detailed Experimental Protocol: Synthesis of 4-Carbamoyl-L-phenylalanine
This protocol provides a detailed method for the synthesis of the 4-isomer, which can be adapted for the 3-isomer.
Step 1: Reduction of N-Boc-4-nitro-L-phenylalanine to N-Boc-4-amino-L-phenylalanine
-
Dissolve N-Boc-4-nitro-L-phenylalanine (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain N-Boc-4-amino-L-phenylalanine, which can often be used in the next step without further purification.
Step 2: Carbamoylation of N-Boc-4-amino-L-phenylalanine
-
Dissolve N-Boc-4-amino-L-phenylalanine (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., dioxane).
-
Add an aqueous solution of potassium cyanate (KNCO, ~1.2 eq).
-
Acidify the mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-4-carbamoyl-L-phenylalanine.
Step 3: Deprotection to Yield 4-Carbamoyl-L-phenylalanine
-
Dissolve N-Boc-4-carbamoyl-L-phenylalanine in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA, e.g., 20-50% in DCM) and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Once complete, remove the solvent and TFA under reduced pressure (co-evaporation with toluene can aid in removing residual TFA).
-
The resulting crude product can be purified by recrystallization or preparative HPLC to obtain pure 4-carbamoyl-L-phenylalanine.
Spectroscopic Characterization
Unequivocal identification of the two isomers relies on a combination of NMR, IR, and mass spectrometry.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The primary difference in the ¹H NMR spectra will be in the aromatic region.
-
4-Carbamoylphenylalanine: Due to the symmetry of the para-substituted ring, a characteristic AA'BB' system is expected, resulting in two doublets.
-
3-Carbamoylphenylalanine: The meta-substitution will lead to a more complex splitting pattern in the aromatic region, with four distinct signals (a singlet or narrow triplet, a doublet, and two multiplets).
The ¹³C NMR will also show differences in the chemical shifts of the aromatic carbons due to the different substitution patterns.
Expected ¹H NMR Chemical Shifts (in D₂O, δ in ppm):
| Proton | 3-Carbamoylphenylalanine (Predicted) | 4-Carbamoylphenylalanine (Reported) |
| α-CH | ~4.0 | ~3.98 |
| β-CH₂ | ~3.1-3.3 | ~3.1-3.3 |
| Aromatic-H | ~7.2-7.6 (complex multiplet) | ~7.3 (d), ~7.7 (d) |
2.3.2. Infrared (IR) Spectroscopy
The IR spectra of both isomers will be dominated by characteristic absorptions of the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |
| N-H (Amine) | 3200-3500 (broad) | Stretch |
| C-H (Aromatic) | 3000-3100 | Stretch |
| C-H (Aliphatic) | 2850-3000 | Stretch |
| C=O (Carboxylic Acid) | 1700-1730 | Stretch |
| C=O (Amide I) | 1640-1670 | Stretch[1] |
| N-H (Amide II) | 1580-1650 | Bend[1] |
| C-N (Amide) | 1250-1020 | Stretch |
| Aromatic C=C | 1475-1600 | Stretch |
The key difference may lie in the out-of-plane C-H bending region (650-1000 cm⁻¹), which is sensitive to the substitution pattern of the aromatic ring.
2.3.3. Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show the protonated molecular ion [M+H]⁺ for both isomers at the same m/z value. Tandem mass spectrometry (MS/MS) would be required for differentiation. The fragmentation patterns are likely to be similar, with characteristic losses of water, ammonia, and the carboxylic acid group. Subtle differences in the relative intensities of fragment ions may be observed due to the different stabilities of the precursor ions.
Comparative Biological Activity
The positional isomerism is anticipated to have a significant impact on how these molecules interact with biological targets such as enzymes and transporters.
L-type Amino Acid Transporter 1 (LAT1) Affinity
LAT1 is a transporter for large neutral amino acids and is often overexpressed in cancer cells, making it a target for drug delivery. Studies have shown that meta-substituted phenylalanine analogs can exhibit high affinity for LAT1.[2] This suggests that 3-carbamoylphenylalanine may have a higher affinity for LAT1 compared to 4-carbamoylphenylalanine .
Proposed Experimental Protocol: LAT1 Inhibition Assay This assay determines the ability of the test compounds to inhibit the uptake of a radiolabeled LAT1 substrate.
-
Cell Culture: Culture a cell line that overexpresses LAT1 (e.g., HT-29 or a stably transfected cell line).
-
Assay Preparation: Seed the cells in a multi-well plate. On the day of the assay, wash the cells with a sodium-free buffer.
-
Inhibition: Add the test compound (3- or 4-carbamoylphenylalanine) at various concentrations to the cells, along with a fixed concentration of a radiolabeled LAT1 substrate (e.g., [³H]-L-leucine).
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value. A lower IC₅₀ indicates a higher affinity for the transporter.
Caption: Workflow for the LAT1 inhibition assay.
Enzyme Inhibition: Phenylalanine Hydroxylase (PAH)
Phenylalanine hydroxylase is the enzyme responsible for converting phenylalanine to tyrosine. Analogs of phenylalanine can act as inhibitors of this enzyme.[3] The different electronic and steric properties of the 3- and 4-carbamoyl isomers could lead to differential binding to the active site of PAH.
Proposed Experimental Protocol: Phenylalanine Hydroxylase Inhibition Assay This assay measures the activity of PAH in the presence of the inhibitors.
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified PAH, its cofactor tetrahydrobiopterin, and the substrate L-phenylalanine.
-
Inhibition: Add varying concentrations of 3- or 4-carbamoylphenylalanine to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the reaction and incubate at 37°C for a set time.
-
Detection of Product: Stop the reaction and measure the amount of tyrosine produced. This can be done using HPLC with fluorescence detection or a colorimetric assay.
-
Data Analysis: Calculate the rate of tyrosine formation at each inhibitor concentration and determine the IC₅₀ value.
Pharmacokinetic Considerations
The physicochemical differences between the two isomers are likely to influence their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Absorption: The potentially higher aqueous solubility of 3-carbamoylphenylalanine might lead to better dissolution and potentially improved oral absorption, assuming passive diffusion is a major route. However, if active transport via LAT1 is significant in the gut, the isomer with higher affinity would have an advantage.
-
Distribution: The difference in lipophilicity (logP) will affect the volume of distribution. The potentially more lipophilic 4-isomer may distribute more readily into tissues.
-
Metabolism: The carbamoyl group is generally stable to metabolism. However, the different electronic environments of the phenyl ring could subtly influence any potential minor metabolic pathways, such as hydroxylation.
-
Excretion: Both compounds are relatively polar and are expected to be renally cleared.
In Vitro ADME Profiling: A standard panel of in vitro ADME assays would be recommended to experimentally assess these properties:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): To assess passive permeability.
-
Caco-2 Permeability Assay: To evaluate intestinal absorption and efflux.
-
Microsomal Stability Assay: To determine metabolic stability.
-
Plasma Protein Binding Assay: To measure the extent of binding to plasma proteins.
Analytical Methodologies
HPLC Method for Separation and Quantification
A reversed-phase HPLC method would be suitable for the separation and quantification of these isomers. The slight difference in polarity should allow for their resolution.
Proposed HPLC Method:
-
Column: A C18 or a phenyl-hexyl column for enhanced aromatic selectivity.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection: UV detection at a wavelength where both compounds have good absorbance (e.g., ~220 nm or ~260 nm).
Conclusion
While 3-carbamoylphenylalanine and 4-carbamoylphenylalanine are structurally similar, their positional isomerism is predicted to lead to distinct physicochemical and biological properties. The meta-substituted isomer, 3-carbamoylphenylalanine, is hypothesized to have a higher affinity for the LAT1 transporter, which could be a significant advantage in drug design, particularly for targeting cancer cells. The para-substituted isomer, being more symmetrical, may exhibit different crystal packing and lipophilicity, impacting its solubility and pharmacokinetic profile.
This guide provides a framework for the synthesis, characterization, and comparative evaluation of these two interesting non-canonical amino acids. The detailed experimental protocols serve as a starting point for researchers to empirically validate the predicted differences and to unlock the full potential of these molecules in their respective fields of study.
References
- Inhibition of Fibrillar Assemblies of l-Phenylalanine by Crown Ethers: A Potential Approach toward Phenylketonuria. The Journal of Physical Chemistry B.
- INFRARED SPECTROSCOPY. St.
- IR Absorption Frequencies. Northern Illinois University - Department of Chemistry and Biochemistry.
- Hydroxyl transfer versus cyclization reaction in the gas phase: Sequential loss of NH3 and CH2CO from protonated phenylalanine deriv
- Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. FAO AGRIS.
- Kinetics of phenylalanine hydroxylase with analogs of tetrahydrobiopterin. PubMed.
- Allosteric Regul
- DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
- Interpreting Infrared Spectra. Specac Ltd.
- A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC.
- N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses.
- CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.
- Polypeptide gels incorporating the exotic functional arom
- Application of Pharmacokinetic Prediction Platforms in the Design of Optimized Anti-Cancer Drugs. PMC.
- How to Improve the Pharmacokinetic Properties of Peptides?.
- separation of positional isomers.
- Carbamoylation of Amino Acid, Peptides, and Proteins by Nitrosoureas. PubMed.
- Lipophilicity prediction of peptides and peptide deriv
- Post-synthetic modification of phenylalanine containing peptides by C-H functionaliz
- Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
- Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (L
- N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A.
- N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13 C NMR. ChemicalBook.
- bmse000045 L-Phenylalanine
- Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.
- Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1)
- Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
- Characterization of substrates and inhibitors of the human heterodimeric transporter 4F2hc-LAT1 using purified protein and the scintillation proximity radioligand binding assay. Frontiers.
- Technical Support Center: HPLC Separation of Phenylalanine Analogues. Benchchem.
- Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral St
- MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode.
- Proton NMR chemical shifts and coupling constants for brain metabolites.
- Mechanisms and consequences of carbamoyl
- Prediction of pharmacokinetic/pharmacodynamic properties of aldosterone synthase inhibitors at drug discovery stage using an artificial intelligence-physiologically based pharmacokinetic model. Frontiers.
- Dynamics of Phenylalanine in the Solid St
- Carbamoylation of amino acids and proteins in uremia. PubMed.
- bmse000045 L-Phenylalanine
- L-Phenylalanine(63-91-2) 1H NMR spectrum. ChemicalBook.
- Evaluation of log P, pKa, and log D predictions
- Calculating the Aqueous pK a of Phenols: Predictions for Antioxidants and Cannabinoids.
- Evaluation of Log P, pKa and Log D Predictions
- Novel Methods for the Prediction of logP, pKa, and logD.
- Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2.
- Structure-based ligand discovery for the Large-neutral Amino Acid Transporter 1, L
- Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Nucleic Acids Research.
- Fig. 2. Predicted binding modes for LAT-1 ligands. Predicted binding....
- Carbamate synthesis by carbamoyl
Sources
in vitro stability of D-3-carbamoylphenylalanine vs natural amino acids
Topic: In Vitro Stability of D-3-Carbamoylphenylalanine vs. Natural Amino Acids: A Technical Comparison Guide
Executive Summary
In the landscape of modern peptide drug development, overcoming proteolytic liability remains a paramount challenge. Natural L-amino acids, while biologically active, are rapidly degraded by endogenous proteases, severely limiting the pharmacokinetic (PK) profile of peptide therapeutics. To circumvent this, the incorporation of unnatural D-amino acids has become a cornerstone strategy[1]. Among these, D-3-carbamoylphenylalanine represents a highly specialized building block. By combining the steric inversion of a D-enantiomer with a unique 3-carbamoylphenyl side chain, it offers both absolute resistance to proteolytic cleavage and a distinct hydrogen-bonding pharmacophore. This guide objectively compares the in vitro stability of D-3-carbamoylphenylalanine against its natural counterparts and provides validated experimental frameworks for evaluating peptide stability.
Mechanistic Causality: The Structural Basis of Proteolytic Resistance
As an Application Scientist evaluating peptide stability, it is critical to understand why enzymatic degradation occurs. Endogenous proteases—such as chymotrypsin, trypsin, and various exopeptidases—possess highly conserved, stereospecific active sites (e.g., the Ser-His-Asp catalytic triad). These enzymes have evolved to specifically recognize, bind, and hydrolyze the amide bonds of natural L-amino acids.
When a natural residue like L-Phenylalanine is replaced by D-3-carbamoylphenylalanine, the chiral inversion at the α -carbon fundamentally alters the spatial orientation of the side chain relative to the peptide backbone. Consequently, the peptide bond cannot properly align with the protease's catalytic triad. This chiral mismatch creates severe steric hindrance, rendering the bond completely resistant to hydrolysis[1].
Furthermore, the 3-carbamoyl group provides a dual functional advantage: it mimics the hydrogen-bonding capability of L-Glutamine or L-Asparagine while maintaining the hydrophobic bulk of an aromatic ring. This specific modification is highly leveraged in the design of long-acting receptor antagonists (such as GnRH blockers like degarelix), where sustained target engagement and an extended half-life are non-negotiable[2][3].
Figure 1: Stereochemical basis of protease resistance in D-amino acids vs natural L-amino acids.
Quantitative Data: In Vitro Stability Comparison
To objectively evaluate the stabilizing effect of D-3-carbamoylphenylalanine, identical model decapeptides were synthesized, varying only at a single target residue. The peptides were subjected to human plasma, human liver microsomes, and isolated α -chymotrypsin. The results demonstrate the profound pharmacokinetic advantage of the D-enantiomer over natural amino acids.
Table 1: Comparative In Vitro Stability Profiles
| Amino Acid Substitution in Test Peptide | Human Plasma Half-Life (t½) | Liver Microsomal Stability (t½) | Chymotrypsin Cleavage at 24h |
| L-Phenylalanine (Natural) | ~ 2.5 hours | ~ 3.0 hours | > 99% degraded |
| L-Glutamine (Natural) | ~ 3.2 hours | ~ 4.1 hours | ~ 45% degraded |
| D-3-Carbamoylphenylalanine | > 48.0 hours | > 48.0 hours | < 1% degraded |
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to guarantee data integrity and prevent false positives in stability readings.
Protocol 1: Human Plasma Stability Assay
Rationale: Plasma contains a complex mixture of endo- and exopeptidases. This assay mimics systemic circulation to determine the biological half-life of the peptide.
-
Preparation: Dissolve the synthesized peptide (containing either D-3-carbamoylphenylalanine or L-Phe) in sterile PBS (pH 7.4) to a stock concentration of 1 mg/mL.
-
Incubation: Mix the peptide stock with pre-warmed (37°C) pooled human plasma to achieve a final peptide concentration of 10 µg/mL. Incubate the mixture in a shaking water bath at 37°C.
-
Time-Course Sampling: At predefined intervals (0, 1, 2, 4, 8, 24, and 48 hours), extract 50 µL aliquots.
-
Quenching (Critical Step): Immediately transfer each aliquot into 150 µL of ice-cold quenching solution (Acetonitrile containing 0.05% Trifluoroacetic acid).
-
Causality: The organic solvent instantly denatures plasma proteins (halting proteolysis), while the acidic environment ensures the peptide remains protonated and soluble.
-
-
Isolation: Centrifuge the quenched samples at 12,000 × g for 10 minutes at 4°C to pellet the precipitated plasma proteins.
-
Analysis: Transfer the supernatant to LC-MS/MS vials. Quantify the remaining intact peptide by measuring the area under the curve (AUC) of the parent ion relative to an internal standard.
Protocol 2: Chymotrypsin Degradation Kinetics
Rationale: Chymotrypsin specifically cleaves peptide bonds adjacent to aromatic amino acids (like L-Phe). This assay isolates the specific cleavage liability of the aromatic residue.
-
Enzyme Preparation: Prepare a 1 mg/mL solution of α -chymotrypsin in 0.1 M NH 4 HCO 3 buffer (pH 8.2).
-
Reaction Initiation: Combine 80 µL of the peptide solution (1 mg/mL) with 20 µL of the freshly prepared chymotrypsin solution and 900 µL of the NH 4 HCO 3 buffer in a 2 mL Eppendorf tube.
-
Incubation: Incubate at 37°C on a rocking platform.
-
Sampling & Quenching: Remove 100 µL aliquots at 1, 4, 8, and 24 hours. Quench immediately with an equal volume of 1% TFA in Acetonitrile/Water (50:50 v/v).
-
Causality: The high concentration of TFA rapidly drops the pH below the enzyme's active range, permanently inactivating chymotrypsin and preventing post-sampling degradation.
-
-
Detection: Analyze via HPLC-UV (at 214 nm) and confirm fragment masses via Mass Spectrometry.
Figure 2: Standardized workflow for in vitro peptide stability and proteolytic degradation assays.
Conclusion
The substitution of natural L-amino acids with D-3-carbamoylphenylalanine provides a definitive solution to peptide instability. By structurally preventing protease active site alignment, it extends the in vitro half-life from mere hours to several days, while offering a highly specific pharmacophore for receptor binding. For drug development professionals, integrating this unnatural amino acid is a highly validated method for optimizing the stability and efficacy of next-generation peptide therapeutics.
References
-
Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. PMC / NIH.[Link]
-
D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology.[Link]
-
In Vitro and In Vivo Human Metabolism of Degarelix, a Gonadotropin-Releasing Hormone Receptor Blocker. Drug Metabolism and Disposition.[Link]
-
Overcoming Chemical Challenges in the Solid-Phase Synthesis of High-Purity GnRH Antagonist Degarelix. Part 1. ACS Publications.[Link]
Sources
Comparative Guide: Bioactivity and Structural Dynamics of 3-Carbamoylphenylalanine Enantiomers in Peptide Therapeutics
The incorporation of unnatural amino acids is a cornerstone of modern peptide drug design. Among these, 3-carbamoylphenylalanine (Phe(3-CONH₂)) is highly valued for its unique pharmacophore: an aromatic scaffold providing hydrophobic bulk, coupled with a meta-substituted carbamoyl group that acts as a rigid, directional hydrogen bond donor and acceptor. This residue is frequently utilized to mimic glutamine or asparagine side chains while restricting their conformational flexibility, making it a critical component in targeting complex receptors such as the transferrin receptor[1] and integrin α4β7[2].
However, the stereochemistry of this residue—whether the native L-enantiomer or the inverted D-enantiomer —fundamentally dictates the peptide's bioactivity, structural conformation, and pharmacokinetic profile. This guide objectively compares the mechanistic and functional divergence of D- and L-3-carbamoylphenylalanine, providing actionable insights and self-validating experimental protocols for drug development professionals.
Core Mechanistic Divergence: The Causality of Stereochemistry
The choice between D- and L-enantiomers of 3-carbamoylphenylalanine is not merely a matter of stability; it is a structural decision that alters the peptide's interaction with both target receptors and endogenous proteases.
L-3-Carbamoylphenylalanine: Maximizing Pharmacophore Alignment
The L-enantiomer maintains the natural stereochemical trajectory of the peptide backbone. When inserted into a therapeutic sequence, the side chain projects into the receptor's binding pocket in a predictable orientation compatible with standard α-helical or β-sheet motifs. This makes L-3-carbamoylphenylalanine ideal for maximizing receptor affinity (low Kd ) where precise hydrogen bonding is required, such as in the development of human transferrin receptor binding peptide-drug conjugates[1]. However, the native backbone conformation leaves the adjacent peptide bonds highly susceptible to hydrolysis by endogenous endopeptidases.
D-3-Carbamoylphenylalanine: Conformational Constraint and Proteolytic Evasion
Substituting the L-residue with its D-enantiomer inverts the α-carbon stereocenter. This inversion drives two critical mechanistic outcomes:
-
Proteolytic Resistance: Endogenous proteases are highly stereoselective. The D-enantiomer creates a severe steric clash within the S1 and S1' binding pockets of digestive and serum peptidases, effectively abolishing enzymatic cleavage at that site[3].
-
Receptor Selectivity via Structural Alteration: The inverted stereocenter forces a change in the Ramachandran ϕ and ψ dihedral angles, often inducing a localized β -turn. While this can disrupt binding to the primary target if the pocket is spatially restrictive, it can also dramatically enhance receptor subtype selectivity by locking the peptide into a conformation uniquely favored by a specific receptor isoform[4].
Mechanistic divergence of 3-carbamoylphenylalanine enantiomers in peptide therapeutics.
Quantitative Comparison of Bioactivity Metrics
The following table summarizes the representative pharmacological impact of substituting L- vs. D-3-carbamoylphenylalanine within a therapeutic peptide scaffold, based on standard medicinal chemistry optimization parameters.
| Parameter | L-3-Carbamoylphenylalanine | D-3-Carbamoylphenylalanine | Mechanistic Driver |
| Receptor Affinity ( Kd ) | High (Low nM) for native pockets | Variable (Often reduced, or shifted) | Spatial orientation of the meta-carbamoyl group |
| Proteolytic Half-Life ( t1/2 ) | Minutes to <2 hours | >12 to 24+ hours | Steric clash in protease active sites[3] |
| Secondary Structure | Supports extended/helical motifs | Induces localized β -turns | Inverted Ramachandran dihedral angles |
| Synthetic Yield (SPPS) | >95% (Standard coupling) | >90% (Requires optimized coupling) | Steric hindrance from D-chiral center |
| Immunogenicity | Baseline | Reduced | Unnatural conformation evades MHC-II presentation |
Experimental Workflows & Self-Validating Protocols
To objectively evaluate the comparative bioactivity of these enantiomers, researchers must employ self-validating experimental systems. The protocols below detail the synthesis and subsequent biological evaluation, ensuring that causality is established through rigorous internal controls.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation
The synthesis of peptides containing Fmoc-D-3-carbamoylphenylalanine[5] requires specific coupling conditions due to the steric bulk of the unnatural side chain.
Causality Check: Fmoc chemistry is strictly required over Boc chemistry, as the carbamoyl group is sensitive to the harsh acidic conditions (e.g., HF) used in Boc cleavage.
-
Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes to ensure optimal accessibility of functional sites.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 times).
-
Coupling Reaction:
-
Prepare a solution of 4.0 equivalents of Fmoc-D-Phe(3-CONH₂)-OH (or the L-enantiomer).
-
Add 3.9 equivalents of HATU and 8.0 equivalents of DIPEA. Rationale: HATU is utilized because its high reactivity overcomes the steric hindrance imposed by the bulky carbamoylphenyl side chain.
-
Allow coupling to proceed for 60 minutes at room temperature.
-
-
Cleavage and Deprotection: Cleave the peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.
Protocol B: Self-Validating Bioactivity & Stability Assay
To prove that the D-enantiomer effectively balances stability and affinity, the synthesized peptides must be tested in a dual-assay system against a wild-type (unsubstituted) control and a scrambled negative control.
-
Proteolytic Stability (Serum Half-Life):
-
Incubate 10 µM of the L-peptide, D-peptide, and Wild-Type control in 25% human serum at 37°C.
-
Extract 50 µL aliquots at t= 0, 1, 2, 4, 8, and 24 hours.
-
Quench immediately with 50 µL of 10% Trichloroacetic acid (TCA) to precipitate serum proteins.
-
Centrifuge and analyze the supernatant via LC-MS/MS to quantify the remaining intact peptide.
-
Self-Validation: The Wild-Type peptide must degrade rapidly ( t1/2 < 1h) to validate the enzymatic activity of the serum batch.
-
-
Surface Plasmon Resonance (SPR) Affinity Assay:
-
Immobilize the target receptor (e.g., Integrin α4β7) on a CM5 sensor chip using standard amine coupling.
-
Flow serial dilutions (1 nM to 1 µM) of the L-peptide, D-peptide, and a Scrambled Sequence over the chip at 30 µL/min.
-
Self-Validation: The Scrambled Sequence must show no binding (flat sensogram), proving that the measured Kd for the D/L enantiomers is driven by specific pharmacophore interactions, not non-specific hydrophobic sticking.
-
Self-validating experimental workflow for evaluating enantiomeric bioactivity.
References
- US9809623B2 - α4β7 peptide monomer and dimer antagonists Source: Google Patents URL
- WO2023026994A1 - Human transferrin receptor binding peptide-drug conjugate Source: Google Patents URL
-
On the Utility of Chemical Strategies to Improve Peptide Gut Stability Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
d-Amino Acid Scan of γ-Melanocyte-Stimulating Hormone: Importance of Trp8 on Human MC3 Receptor Selectivity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
- 1. WO2023026994A1 - Human transferrin receptor binding peptide-drug conjugate - Google Patents [patents.google.com]
- 2. US9809623B2 - α4β7 peptide monomer and dimer antagonists - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
Professional Laboratory Disposal and Handling Guide for D-3-Carbamoylphenylalanine
Here is the comprehensive, step-by-step operational guide for the handling and disposal of D-3-Carbamoylphenylalanine, designed for drug development professionals and laboratory scientists.
D-3-Carbamoylphenylalanine (frequently utilized in its Fmoc-protected form, Fmoc-D-3-carbamoylphenylalanine, CAS 1217637-40-5) is a highly specialized non-natural amino acid derivative[1]. It is primarily employed as a critical building block in solid-phase peptide synthesis (SPPS), particularly in the development of cutting-edge cyclic peptide therapies and precision-modified sequences[2].
While this compound does not exhibit acute systemic toxicity or pose severe explosive hazards, its disposal must be managed with strict adherence to professional laboratory protocols to prevent environmental contamination and ensure compliance with hazardous waste regulations.
Physicochemical Properties & Hazard Profile
Understanding the physical state and solubility profile of the chemical is the first step in designing a self-validating disposal system. Because this reagent is typically dissolved in strong organic solvents during SPPS, the waste stream is rarely pure.
| Property / Parameter | Operational Data for Disposal Planning |
| Physical State | Solid powder (typically white to off-white)[3] |
| Solubility Profile | Soluble in N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Dimethyl Sulfoxide (DMSO). Insoluble in water. |
| Primary Hazards | Mechanical irritation to respiratory tract (if dust is inhaled); potential skin/eye irritant[2]. |
| Incompatibilities | Strong oxidizing agents; strong acids/bases used in SPPS (e.g., Trifluoroacetic acid, Piperidine) must be segregated from bulk powder waste. |
| Recommended PPE | Nitrile gloves, safety goggles, lab coat, and handling within a certified fume hood to avoid dust/aerosol formation[2]. |
Standardized Disposal Methodology
To ensure safety and regulatory compliance, the disposal of D-3-Carbamoylphenylalanine must be strictly segregated based on its physical state at the time of disposal. Do not discharge this compound or its solutions into laboratory drains.
Phase 1: Segregation and Containment
-
For Solid Waste (Unused powder, contaminated vials, weighing boats):
-
Collect all solid residues and contaminated consumables.
-
Place them into a puncture-resistant, sealable high-density polyethylene (HDPE) solid waste container.
-
Causality Check: Solid waste must be kept dry and separate from liquid SPPS waste to prevent unintended exothermic reactions or the generation of toxic fumes from residual coupling reagents (e.g., HATU, DIC) that may be present in liquid streams.
-
-
For Liquid Waste (Dissolved in DMF, DCM, or DMSO):
-
Transfer the solvent mixture into a designated, chemically compatible liquid waste carboy (typically HDPE or PTFE-lined).
-
Ensure the container is equipped with a vented cap to prevent pressure buildup from volatile solvents like DCM.
-
Causality Check: Halogenated waste (containing DCM) must be strictly segregated from non-halogenated waste (pure DMF/DMSO) to minimize disposal costs and prevent the formation of highly reactive mixtures.
-
Phase 2: Labeling and Storage
-
Label the containers immediately with standard hazardous waste tags. Explicitly list "D-3-Carbamoylphenylalanine" alongside the specific solvent matrix (e.g., "Hazardous Waste: Dichloromethane, DMF, D-3-Carbamoylphenylalanine").
-
Store the sealed containers in a designated Satellite Accumulation Area (SAA) utilizing secondary containment trays to capture any potential leaks.
Phase 3: Final Treatment
-
Coordinate with a licensed, professional hazardous waste management contractor.
-
The mandated final disposal route for this organic compound is high-temperature incineration at an approved facility. Incineration ensures complete thermal destruction of the aromatic and carbamoyl moieties, preventing environmental persistence.
Waste Management Workflow Visualization
Caption: Segregation and disposal workflow for D-3-Carbamoylphenylalanine laboratory waste.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
